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Felbamate-d4

Cat. No.: B023860
M. Wt: 242.26 g/mol
InChI Key: WKGXYQFOCVYPAC-KXGHAPEVSA-N
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Description

Felbamate-d4, with the molecular formula C 11 H 10 D 4 N 2 O 4 , is a deuterium-labeled analog of the antiepileptic drug Felbamate. This compound is specifically designed for use in analytical research, where it serves as a critical internal standard for the quantification of Felbamate in biological matrices using mass spectrometry. The incorporation of four deuterium atoms provides a distinct mass shift from the non-deuterated species, enabling highly accurate and sensitive measurement by Liquid Chromatography-Mass Spectrometry (LC-MS) and eliminating variability from sample preparation and instrument analysis. The parent compound, Felbamate, is clinically used for the treatment of refractory partial seizures and seizures associated with Lennox-Gastaut syndrome. Its mechanism of action is proposed to be unique among anticonvulsants, involving dual modulation of neuronal activity: it acts as an antagonist at the strychnine-insensitive glycine recognition site of the NMDA receptor, thereby reducing excitatory signaling, while also exhibiting a weak potentiating effect on GABA A receptor responses, which enhances inhibitory neurotransmission. Researchers utilize this compound primarily in pharmacokinetic and toxicokinetic studies to profile the absorption, distribution, metabolism, and excretion (ADME) of Felbamate. Its application is essential for investigating the metabolic fate of Felbamate and for understanding the pathways involved in its biotransformation, which is linked to rare but serious adverse effects like aplastic anemia and hepatotoxicity. By providing a stable and chemically identical reference, this compound ensures the reliability of data in these critical research areas. CAS Number: 106817-52-1 Molecular Weight: 242.26 g/mol Purity: >95% (HPLC) Storage: Store at -20°C For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4 B023860 Felbamate-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGXYQFOCVYPAC-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Felbamate-d4 (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate), a deuterated analog of the anti-epileptic drug Felbamate. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of Felbamate in biological matrices during pharmacokinetic and metabolic studies. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents experimental methodologies for its analysis.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the reduction of diethyl phenylmalonate to its deuterated diol intermediate, followed by carbamation to yield the final product. The overall reported yield for this process is approximately 44% with an isotopic purity exceeding 99%.[1]

Experimental Protocol: Synthesis of 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol

The initial step involves the reduction of diethyl phenylmalonate using a powerful deuterating agent, lithium aluminum deuteride (LiAlD₄).

Materials:

  • Diethyl phenylmalonate

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deuterated water (D₂O)

  • Sodium hydroxide (NaOH) solution

  • Rochelle's salt (potassium sodium tartrate) solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

  • A solution of diethyl phenylmalonate in an anhydrous etheral solvent (diethyl ether or THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to 0 °C in an ice bath.

  • A suspension of lithium aluminum deuteride in the same anhydrous solvent is slowly added to the diethyl phenylmalonate solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O) at 0 °C, followed by the addition of a sodium hydroxide solution and then a saturated solution of Rochelle's salt.

  • The resulting mixture is stirred vigorously until a clear separation of the organic and aqueous layers is observed.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol.

  • The crude product can be further purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of this compound

The deuterated diol intermediate is then converted to this compound via a carbamation reaction. Several methods can be employed for this step, including the use of phosgene, chloroformates, or a urethane exchange reaction.[2][3] A common laboratory-scale method involves the use of sodium cyanate and an acid.

Materials:

  • 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol

  • Sodium cyanate (NaOCN)

  • Trifluoroacetic acid (TFA) or another suitable acid

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • The purified 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol is dissolved in an anhydrous solvent under an inert atmosphere.

  • Sodium cyanate is added to the solution.

  • The mixture is cooled in an ice bath, and trifluoroacetic acid is added dropwise with stirring.

  • The reaction is allowed to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is evaporated.

  • The resulting crude this compound is purified by recrystallization or column chromatography to yield a white crystalline solid.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using various analytical techniques.

Spectroscopic Data

Table 1: NMR Spectroscopic Data for this compound and its Intermediate

CompoundTechniqueSolventChemical Shift (δ) ppm
2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol¹H NMRCDCl₃7.3 (m, 5H, Ar-H), 3.0 (s, 1H, CH), 2.6 (s, 2H, OH)[4]
¹³C NMRCDCl₃139.9, 129.3, 128.5, 127.7, 49.8[4]
This compound¹H NMR(CD₃)₂SO7.2 (m, 5H, Ar-H), 6.4 (bs, 4H, NH₂), 3.1 (s, 1H, CH)[4]

Table 2: Mass Spectrometry Data for this compound and its Intermediate

CompoundTechniqueIonization Mode[M+H]⁺ (m/z)Fragment Ions (m/z)
2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediolGC/MSCI-methane157139, 121, 106, 93[4]
This compoundLC-MS/MSESI (+)243.3Not explicitly detailed, but unlabeled Felbamate fragments to 117[5]
Physicochemical Properties

Table 3: Physicochemical Properties of this compound

PropertyValueReference
CAS Number106817-52-1[6]
Molecular FormulaC₁₁H₁₀D₄N₂O₄[6]
Molecular Weight242.3 g/mol [6]
Isotopic Purity≥99% deuterated forms (d₁-d₄)[6]
AppearanceWhite crystalline solid[3]
Melting Point148-150 °C[4]

Analytical Methodologies

This compound is primarily used as an internal standard for the quantification of felbamate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification of Felbamate

This protocol provides a general framework for the analysis of felbamate using this compound as an internal standard. Method parameters may require optimization based on the specific instrumentation and matrix.

Sample Preparation:

  • To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of this compound internal standard solution.

  • Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for Felbamate: m/z 239 → 117[5]

    • MRM Transition for this compound: m/z 243 → 117 (predicted, based on the stable isotope label)

Table 4: Representative LC-MS/MS Method Validation Parameters for Felbamate Quantification

ParameterTypical Value
Linearity Range2.5 - 500 ng/mL in plasma[7]
Recovery>97% in plasma and tissue homogenates[7]
Accuracy>92% in mouse matrices; >88% in human plasma[7]
Precision (RSD)<15%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Diethyl Phenylmalonate Intermediate 2-Phenyl-(1,1,3,3-tetra-deuterio) -1,3-propanediol Start->Intermediate LiAlD₄ Reduction Product This compound Intermediate->Product Carbamation (e.g., NaOCN, TFA) Characterization_Process cluster_characterization Characterization of this compound cluster_analysis Analytical Techniques cluster_data Data Output Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LC-MS/MS, GC/MS) Synthesized_Product->MS PhysChem Physicochemical Analysis Synthesized_Product->PhysChem Structure Structural Confirmation NMR->Structure Purity Purity & Isotopic Enrichment MS->Purity Properties Physical Properties PhysChem->Properties

References

An In-depth Technical Guide to the Deuterium Labeling Position in Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Felbamate-d4, a crucial internal standard for the quantification of the anti-epileptic drug felbamate. This document details the precise location of the deuterium atoms, the synthetic methodology, analytical characterization, and the metabolic pathways of felbamate.

Introduction to Felbamate and its Deuterated Analog

Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an anti-epileptic medication used in the treatment of partial seizures and seizures associated with Lennox-Gastaut syndrome.[1][2] Due to its significant side effects, its use is generally reserved for patients with refractory epilepsy.[2]

This compound is a stable isotope-labeled version of felbamate, which serves as an indispensable internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of felbamate in biological matrices.[3] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response.

Deuterium Labeling Position in this compound

The systematic chemical name for this compound is 2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate .[3] This nomenclature explicitly indicates that the four deuterium atoms are located on the first and third carbon atoms of the 1,3-propanediol backbone of the molecule.

The molecular structure of this compound is as follows:

Caption: Chemical structure of this compound.

The International Chemical Identifier (InChI) for this compound further confirms the labeling positions: InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2.[3] The isotopic layer /i6D2,7D2 specifies that the two hydrogen atoms on the 6th carbon and the two hydrogen atoms on the 7th carbon in the InChI numbering are replaced by deuterium. These correspond to the C1 and C3 positions of the propanediol moiety.

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of unlabeled felbamate, with the introduction of deuterium atoms at a key step. The general strategy involves the reduction of diethyl phenylmalonate to the corresponding diol, followed by carbamation.[4]

Step 1: Synthesis of 2-phenyl-1,3-propanediol-1,1,3,3-d4

The key intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4, is prepared by the reduction of diethyl phenylmalonate using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).

  • Reaction: Diethyl phenylmalonate is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • The solution is then treated with a molar excess of lithium aluminum deuteride (LiAlD₄) at a controlled temperature, typically with initial cooling followed by refluxing to ensure complete reaction.

  • The reaction is quenched by the careful addition of water or a dilute acid.

  • The resulting 2-phenyl-1,3-propanediol-1,1,3,3-d4 is extracted from the aqueous layer using an organic solvent.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate)

The deuterated diol is then converted to the dicarbamate. Several methods can be employed for this step, including the urethane exchange method or reaction with phosgene followed by ammoniation.[5]

  • Urethane Exchange Method: 2-phenyl-1,3-propanediol-1,1,3,3-d4 is reacted with an excess of ethyl carbamate in the presence of a catalyst, such as aluminum isopropoxide, in a high-boiling solvent like toluene. The ethanol generated during the reaction is removed by distillation to drive the reaction to completion.

  • Phosgene Method: The deuterated diol is reacted with phosgene in an inert solvent to form the corresponding dichlorocarbonate. This intermediate is then reacted with ammonia to yield this compound.[5]

The final product, this compound, is then purified by recrystallization.

cluster_0 Synthesis of this compound Diethyl phenylmalonate Diethyl phenylmalonate 2-phenyl-1,3-propanediol-1,1,3,3-d4 2-phenyl-1,3-propanediol-1,1,3,3-d4 Diethyl phenylmalonate->2-phenyl-1,3-propanediol-1,1,3,3-d4 1. LiAlD₄, THF 2. Quench This compound This compound 2-phenyl-1,3-propanediol-1,1,3,3-d4->this compound Ethyl carbamate, Al(O-iPr)₃, Toluene

Caption: Synthetic workflow for this compound.

Analytical Characterization

The confirmation of the deuterium labeling position and the assessment of isotopic purity are critical for the validation of this compound as an internal standard. This is achieved through a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons at the C1 and C3 positions of the propanediol backbone would be absent or significantly reduced in intensity compared to the spectrum of unlabeled felbamate. The remaining signals, including those for the phenyl group protons and the methine proton at the C2 position, would be present.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound would show the signals for the C1 and C3 carbons as triplets due to coupling with the attached deuterium atoms (spin I=1). The chemical shifts of these carbons would also be slightly upfield compared to the corresponding signals in unlabeled felbamate.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

  • The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule peak [M+H]⁺ in ESI-MS) that is 4 mass units higher than that of unlabeled felbamate.

  • High-resolution mass spectrometry can be used to precisely determine the mass and confirm the elemental composition.

  • The isotopic distribution in the mass spectrum provides information on the isotopic purity. For this compound with a stated purity of ≥99% deuterated forms (d1-d4), the most abundant peak will be that of the d4 species.[3] The relative intensities of the peaks for d0, d1, d2, and d3 species can be used to calculate the exact isotopic enrichment.

ParameterUnlabeled FelbamateThis compound
Molecular Formula C₁₁H₁₄N₂O₄C₁₁H₁₀D₄N₂O₄
Molecular Weight 238.24 g/mol 242.26 g/mol
¹H NMR (Expected) Signals for CH₂ protons at C1 and C3Absence or significant reduction of signals for CH₂ protons at C1 and C3
¹³C NMR (Expected) Singlets for C1 and C3Triplets for C1 and C3 (due to C-D coupling)
MS (m/z of [M+H]⁺) 239.10243.13

Metabolic Pathway of Felbamate

Understanding the metabolism of felbamate is crucial for interpreting pharmacokinetic data and for the development of new drugs. Felbamate is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4.[2]

The major metabolic pathways include:

  • Hydroxylation: Felbamate can be hydroxylated at the para-position of the phenyl ring to form p-hydroxyfelbamate, or at the C2 position of the propanediol backbone to form 2-hydroxyfelbamate.

  • Monocarbamate Formation: Hydrolysis of one of the carbamate groups leads to the formation of 2-phenyl-1,3-propanediol monocarbamate.

These metabolites are generally considered to be inactive.[2]

cluster_1 Metabolic Pathway of Felbamate Felbamate Felbamate p_hydroxy p-Hydroxyfelbamate Felbamate->p_hydroxy CYP3A4, CYP2E1 two_hydroxy 2-Hydroxyfelbamate Felbamate->two_hydroxy CYP2E1, CYP3A4 monocarbamate 2-phenyl-1,3-propanediol monocarbamate Felbamate->monocarbamate Hydrolysis Excretion Renal Excretion (Unchanged) Felbamate->Excretion

Caption: Major metabolic pathways of Felbamate.

Pharmacokinetics of Felbamate

A summary of the key pharmacokinetic parameters of unlabeled felbamate is provided in the table below.[2][6][7] As this compound is primarily used as an analytical standard, comprehensive pharmacokinetic studies comparing it to the unlabeled drug are not widely available. However, the deuterium labeling at non-metabolically active sites is not expected to significantly alter its pharmacokinetic profile.

Pharmacokinetic ParameterValue
Bioavailability >90%
Time to Peak Plasma Concentration 3-5 hours
Protein Binding 22-25%
Volume of Distribution ~756 mL/kg
Metabolism Hepatic (CYP2E1, CYP3A4)
Elimination Half-life 14-23 hours
Excretion 40-50% unchanged in urine

Conclusion

This compound is a well-characterized, stable isotope-labeled internal standard with deuterium atoms precisely located at the C1 and C3 positions of the propanediol backbone. Its synthesis is achieved through the reduction of diethyl phenylmalonate with a deuterated reducing agent, followed by carbamation. The exact labeling and high isotopic purity are confirmed by NMR and mass spectrometry. A thorough understanding of its structure, synthesis, and the metabolic pathways of the parent compound is essential for its proper application in quantitative bioanalysis, contributing to the reliable assessment of felbamate in clinical and research settings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Felbamate-d4, a deuterated analog of the antiepileptic drug Felbamate. This document is intended to serve as a key resource, consolidating essential data, experimental methodologies, and relevant biochemical pathways to support research and development activities.

Introduction

This compound is the deuterium-labeled version of Felbamate, an anticonvulsant medication used in the treatment of epilepsy.[1][2][3] The incorporation of deuterium isotopes makes this compound a valuable tool in pharmaceutical research, particularly as an internal standard for the quantification of Felbamate in biological matrices using mass spectrometry-based assays.[4] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, making the study of such labeled compounds crucial for drug development.[1] Felbamate itself is known to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a modulator of GABAA receptors.[4][5]

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for a wide range of applications, from the preparation of stock solutions to the design of analytical methods.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate[4]
Synonyms W-554-d4, Felbamyl-d4, Taloxa-d4, ADD-03055-d4[2][6][7]
CAS Number 106817-52-1[1][2][3][4][6][7]
Molecular Formula C₁₁H₁₀D₄N₂O₄[1][2][3][4]
Molecular Weight 242.26 g/mol (also reported as 242.3 and 242.267 g/mol )[1][2][4][6][7]
Appearance White powder (inferred from non-deuterated form)[8]
Purity >95%[6][7]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₄); >95%[4][6]
SMILES [2H]C([2H])(OC(=O)N)C(c1ccccc1)C([2H])([2H])OC(=O)N[7]
InChI InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2[4][7]

Solubility and Stability

Understanding the solubility and stability of this compound is essential for its handling, formulation, and use in experimental settings.

Table 2: Solubility Data for this compound

SolventSolubilitySource(s)
Dimethylformamide (DMF) ≥ 50 mg/mL (206.39 mM)[1][4]
Dimethyl sulfoxide (DMSO) ≥ 30 mg/mL (123.83 mM)[1][4]
Ethanol ≥ 1 mg/mL (4.13 mM)[1][4]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[4]

Note: For DMSO, it is recommended to use a newly opened container as hygroscopic DMSO can negatively impact solubility.[1] The non-deuterated form, Felbamate, is sparingly soluble in water, methanol, and chloroform.[8]

Table 3: Storage and Stability Recommendations

ConditionDurationNotesSource(s)
-80°C 6 monthsFor stock solutions.[1]
-20°C 1 monthFor stock solutions. Sealed from moisture.[1][6]
Ambient Suitable for shipping.[6]

Mechanism of Action

Felbamate's anticonvulsant activity is not fully understood but is believed to involve multiple mechanisms.[9] The primary actions include antagonism of the NMDA receptor and modulation of GABAA receptors.[4]

  • NMDA Receptor Antagonism : Felbamate acts as an antagonist at the strychnine-insensitive glycine-recognition site on the NMDA receptor.[10] By blocking this site, it inhibits the effects of the excitatory neurotransmitter glutamate, thereby suppressing seizure activity.[10]

  • GABAA Receptor Modulation : Felbamate also exhibits weak inhibitory effects on GABA receptor binding and can positively modulate certain subunits of GABAA receptors, which is the primary inhibitory neurotransmitter system in the brain.[4][8]

cluster_0 Excitatory Synapse (NMDA) cluster_1 Inhibitory Synapse (GABA) Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding Ca_Influx Ca²+ Influx (Neuronal Excitation) NMDAR->Ca_Influx Channel Opening Felbamate_NMDA This compound Felbamate_NMDA->NMDAR Antagonizes Glycine Site GABA GABA GABAaR GABAa Receptor GABA->GABAaR Binds Cl_Influx Cl⁻ Influx (Neuronal Inhibition) GABAaR->Cl_Influx Channel Opening Felbamate_GABA This compound Felbamate_GABA->GABAaR Positive Modulation

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

While specific synthesis and characterization protocols for this compound are proprietary to manufacturers, this section outlines the standard analytical methodologies used for the quantification and analysis of Felbamate and its deuterated analogs in biological samples.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the concentration of Felbamate in biological matrices like plasma and tissue homogenates.[11] this compound is an ideal internal standard for this application.

General Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or tissue homogenate, add an internal standard solution (e.g., this compound in methanol).

    • Add a protein precipitation agent, such as acetonitrile.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • Chromatographic Separation:

    • Inject the supernatant onto a suitable HPLC column (e.g., a reversed-phase C8 or Phenyl column).[11][12][13]

    • Use an isocratic or gradient mobile phase to separate the analyte from other matrix components. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent like acetonitrile or methanol.[12][14]

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[11]

    • Monitor specific ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and the internal standard. For Felbamate, a common transition is m/z 239 → 117.[11] The transition for this compound would be m/z 243 → 121 (assuming deuteration on the propanediol backbone).

  • Quantification:

    • Construct a calibration curve by analyzing standards of known concentrations.

    • Calculate the concentration of Felbamate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HPLC Separation (Reversed-Phase) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for LC-MS/MS analysis of Felbamate.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for assessing the purity of a drug substance.

General Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare working solutions at a known concentration.

  • Chromatographic Conditions:

    • Use a reversed-phase HPLC column, such as a C18 or C8.

    • Employ a mobile phase typically consisting of a phosphate buffer and acetonitrile.[14]

    • Set the UV detector to a wavelength where the analyte has significant absorbance, such as 210 nm.[12][14]

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram. The purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks detected.

Conclusion

This compound is an indispensable tool for the pharmacokinetic and metabolic study of Felbamate. This guide consolidates its key physical and chemical properties, providing a centralized resource for scientists. The data and protocols presented herein are intended to facilitate the effective use of this compound in a research and development context, ensuring accurate and reproducible experimental outcomes.

References

Decoding the Certificate of Analysis for Felbamate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated internal standard such as Felbamate-d4 is a critical document that guarantees its identity, purity, and overall quality. For researchers in drug metabolism, pharmacokinetics, and bioanalytical studies, a thorough understanding of the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results. This in-depth guide provides a detailed explanation of the key components of a this compound CoA, complete with summaries of quantitative data, detailed experimental protocols, and visualizations to clarify the analytical workflow.

Understanding the Core Data of a this compound Certificate of Analysis

A typical Certificate of Analysis for this compound will present a suite of tests and their corresponding specifications and results. These tests are designed to confirm the identity of the compound, quantify its purity and isotopic enrichment, and detect the presence of any impurities. The following tables summarize the essential quantitative data you will encounter.

Table 1: Identification and Physicochemical Properties
TestSpecificationResult
Appearance White to Off-White SolidConforms
Molecular Formula C₁₁H₁₀D₄N₂O₄Conforms
Molecular Weight 242.26 g/mol Conforms
Melting Point 210-214 °C212 °C
Solubility Soluble in DMSOConforms
Table 2: Purity and Isotopic Enrichment
TestMethodSpecificationResult
Purity (HPLC) HPLC-UV≥ 98.0%99.8%
Isotopic Enrichment LC-MS≥ 98% Deuterated Forms (d₁-d₄)99.6% (d₄)
Deuterium Incorporation LC-MSReport Resultsd₀: <0.1%, d₁: 0.1%, d₂: 0.2%, d₃: 0.5%, d₄: 99.2%
Chemical Identity (¹H-NMR) ¹H-NMRConforms to StructureConforms
Table 3: Impurity Profile
TestMethodSpecificationResult
Residual Solvents GC-HSMeets ICH Q3C LimitsMethanol: < 3000 ppm, Acetone: < 5000 ppm
Heavy Metals ICP-MSMeets ICH Q3D LimitsLead (Pb): < 0.5 ppm, Arsenic (As): < 1.5 ppm, Mercury (Hg): < 1.5 ppm, Cadmium (Cd): < 0.5 ppm
Loss on Drying USP <731>≤ 0.5%0.2%
Residue on Ignition USP <281>≤ 0.1%0.05%

Detailed Experimental Protocols

The quantitative data presented in the CoA are generated through a series of rigorous analytical experiments. The following sections detail the methodologies for the key tests performed on this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates this compound from any non-deuterated or other impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 50:50 v/v) is prepared and degassed.

  • Standard and Sample Preparation: A standard solution of this compound is prepared in methanol at a known concentration (e.g., 1 mg/mL). The test sample is also dissolved in methanol to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.

  • Calculation: The purity is calculated as the percentage of the area of the main peak relative to the sum of the areas of all peaks.

Isotopic Enrichment and Deuterium Incorporation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This technique separates this compound from its isotopic variants and other impurities. The mass spectrometer then measures the mass-to-charge ratio of the ions, allowing for the determination of the isotopic distribution and the percentage of each deuterated form. This compound is intended for use as an internal standard for the quantification of felbamate.[1]

Instrumentation:

  • LC-MS system (e.g., Triple Quadrupole or Time-of-Flight)

  • Electrospray Ionization (ESI) source

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically used.

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., methanol) to a concentration of approximately 100 ng/mL.

  • LC-MS Conditions:

    • The chromatographic conditions are similar to the HPLC method, optimized for separation and peak shape.

    • The mass spectrometer is operated in positive ion mode.

    • The mass-to-charge ratios for Felbamate (non-deuterated) and its deuterated isotopologues (d₁ to d₄) are monitored.

  • Analysis: The sample is injected, and the mass spectrum is acquired.

  • Calculation: The isotopic enrichment is calculated by comparing the peak area of the d₄ isotopologue to the sum of the peak areas of all detected isotopologues (d₀ to d₄).

Identity Confirmation by ¹H-NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the molecule. For this compound, the ¹H-NMR spectrum is used to confirm the absence of protons at the deuterated positions and to ensure the overall structure is consistent with that of Felbamate.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: A small amount of this compound is dissolved in the deuterated solvent.

  • Data Acquisition: The ¹H-NMR spectrum is acquired.

  • Analysis: The chemical shifts, splitting patterns, and integration of the signals are compared to the known spectrum of non-deuterated Felbamate. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Principle: This method is used to identify and quantify volatile organic compounds that may be present as residues from the manufacturing process. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a gas chromatograph for separation and detection. The ICH Q3C guideline provides limits for residual solvents in pharmaceutical products.[2][3][4]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Headspace Autosampler

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent

  • Reference standards for common solvents

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in the headspace solvent in a sealed vial.

  • GC-HS Conditions:

    • The vial is heated to a specific temperature (e.g., 80 °C) for a set time to allow the volatile solvents to partition into the headspace.

    • A sample of the headspace gas is injected into the GC.

    • A temperature gradient is used to separate the solvents.

  • Analysis: The retention times and peak areas of any detected solvents are compared to those of known solvent standards.

  • Calculation: The concentration of each residual solvent is determined and compared against the limits set by the ICH Q3C guidelines.

Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive technique used to detect and quantify trace levels of elemental impurities. The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and detects the ions. The ICH Q3D guideline establishes permitted daily exposure (PDE) limits for elemental impurities.[5]

Instrumentation:

  • ICP-MS system

Reagents:

  • Nitric Acid (trace metal grade)

  • Water (deionized)

  • Multi-element standard solutions

Procedure:

  • Sample Preparation: The this compound sample is digested in nitric acid to break down the organic matrix.

  • Analysis: The digested sample is introduced into the ICP-MS. The instrument is calibrated using multi-element standards.

  • Calculation: The concentration of each heavy metal is determined and compared to the limits specified in the ICH Q3D guideline.

Loss on Drying (LOD)

Principle: This gravimetric method determines the amount of volatile matter (including water) in a sample. The sample is heated under specified conditions, and the weight loss is measured.

Instrumentation:

  • Drying oven

  • Analytical balance

  • Desiccator

Procedure:

  • A clean and dry weighing bottle is tared.

  • A specified amount of the this compound sample is accurately weighed into the bottle.

  • The sample is dried in an oven at a specified temperature (e.g., 105 °C) for a set period or until a constant weight is achieved.

  • The bottle is cooled in a desiccator and reweighed.

  • The percentage of weight loss is calculated.

Visualizing the Analytical Workflow

To better understand the logical flow of the analysis and quality control process for this compound, the following diagram illustrates the journey from sample receipt to the final issuance of the Certificate of Analysis.

Felbamate_CoA_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification & Structural Confirmation cluster_2 Purity & Isotopic Enrichment Analysis cluster_3 Impurity Profiling cluster_4 Data Review & CoA Generation SampleReceipt Sample Receipt & Documentation VisualInspection Visual Inspection (Appearance) SampleReceipt->VisualInspection NMR ¹H-NMR Spectroscopy (Chemical Identity) VisualInspection->NMR MS_Identity Mass Spectrometry (Molecular Weight) VisualInspection->MS_Identity HPLC HPLC-UV (Purity) VisualInspection->HPLC LCMS LC-MS (Isotopic Enrichment & Incorporation) VisualInspection->LCMS GCHS GC-HS (Residual Solvents) VisualInspection->GCHS ICPMS ICP-MS (Heavy Metals) VisualInspection->ICPMS LOD Loss on Drying VisualInspection->LOD DataReview Data Review & Comparison to Specifications NMR->DataReview MS_Identity->DataReview HPLC->DataReview LCMS->DataReview GCHS->DataReview ICPMS->DataReview LOD->DataReview CoA_Generation Certificate of Analysis Generation DataReview->CoA_Generation

Workflow for this compound Certificate of Analysis Generation.

This comprehensive guide provides the necessary details for researchers, scientists, and drug development professionals to confidently interpret and utilize the information presented in a this compound Certificate of Analysis. By understanding the underlying analytical methodologies and the significance of the reported data, users can ensure the quality and integrity of their research and development activities.

References

Felbamate-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Felbamate-d4, a deuterated isotopologue of the anti-epileptic drug Felbamate. This document details its chemical properties, synthesis, analytical quantification, and relevant pharmacological data, tailored for a scientific audience.

Core Chemical Data

This compound, with the CAS number 106817-52-1, is a stable, isotopically labeled form of Felbamate used primarily as an internal standard in quantitative bioanalytical assays.[1]

PropertyValueReference
CAS Number 106817-52-1[1][2]
Molecular Formula C₁₁H₁₀D₄N₂O₄[1][2]
Molecular Weight 242.26 g/mol [1]
Formal Name 2-phenyl-1,3-propane-1,1,3,3-d₄-diol dicarbamate[2]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[2]

Synthesis of this compound

A documented method for the synthesis of this compound involves a three-step process commencing with diethyl phenylmalonic acid ester.[3] The key deuteration step is achieved using lithium aluminum deuteride to introduce deuterium atoms at the 1 and 3 positions of the propanediol backbone.[3] This intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4, subsequently undergoes carbamoylation to yield the final product.[3] The overall reported yield for this synthesis is 44%, with an isotopic purity of 99.2%.[3]

Synthesis Workflow Diagram

G start Diethyl Phenylmalonic Acid Ester step1 Reduction with Lithium Aluminum Deuteride start->step1 intermediate 2-phenyl-1,3-propanediol-1,1,3,3-d4 step1->intermediate step2 Carbamoylation intermediate->step2 end This compound step2->end

Caption: Synthesis workflow for this compound.

Analytical Quantification

This compound is instrumental as an internal standard for the accurate quantification of Felbamate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Felbamate in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of Felbamate.[4][5]

1. Sample Preparation:

  • To 100 µL of human plasma, add a known concentration of this compound as the internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 10 minutes, followed by centrifugation at 21,000 x g for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.[5]

2. Liquid Chromatography:

  • Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm.[4]

  • Mobile Phase A: 10 mM ammonium acetate in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A linear gradient from 10% to 85% B over 1.5 minutes.[5]

  • Flow Rate: 1 mL/min.[5]

  • Injection Volume: 20 µL.[5]

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Felbamate: m/z 239 → 117.[4]

    • This compound can be monitored by a corresponding shift in its precursor and/or product ion m/z.

LC-MS/MS Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma add_is Spike with This compound (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (XBridge Phenyl) supernatant->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms

Caption: Workflow for Felbamate quantification.

Pharmacological Data

While this compound is primarily used as an analytical standard, the pharmacological data of its non-deuterated counterpart, Felbamate, is crucial for understanding its clinical context.

Pharmacokinetic Parameters of Felbamate in Humans

The following table summarizes key pharmacokinetic parameters of Felbamate observed in clinical studies.

ParameterValuePopulationReference
Bioavailability >90%Adults[6]
Time to Peak Plasma Concentration (Tmax) 3 to 5 hoursAdults[6]
Protein Binding 22% - 25%Adults[6]
Volume of Distribution (Vd) 51 LAdults[7]
Clearance (Cl) 2.43 + 0.429*CDCR/240 L/hrAdults[7]
Elimination Half-Life 21.0 hoursElderly[8]

*CDCR: Carbamazepine dose:concentration ratio

Mechanism of Action: Signaling Pathway

Felbamate exerts its anticonvulsant effects through a dual mechanism of action, modulating both excitatory and inhibitory neurotransmission. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and potentiates the effects of γ-aminobutyric acid (GABA) at the GABA-A receptor.

G cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse glutamate Glutamate nmda NMDA Receptor glutamate->nmda ca_influx Ca²⁺ Influx nmda->ca_influx excitation Neuronal Excitation ca_influx->excitation gaba GABA gaba_a GABA-A Receptor gaba->gaba_a cl_influx Cl⁻ Influx gaba_a->cl_influx inhibition Neuronal Inhibition cl_influx->inhibition felbamate Felbamate felbamate->nmda Antagonizes felbamate->gaba_a Potentiates

Caption: Felbamate's dual mechanism of action.

References

Navigating the Physicochemical Landscape of Felbamate-d4: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug candidate's physicochemical properties is paramount for successful formulation and development. This in-depth technical guide provides a focused examination of the solubility and stability of Felbamate-d4, a deuterated analog of the anti-epileptic drug Felbamate. By presenting available quantitative data, outlining detailed experimental protocols, and visualizing key workflows, this document serves as a critical resource for advancing research and development involving this compound.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While extensive public data on the solubility of this compound is limited, available information from technical data sheets provides valuable insights into its behavior in various common solvents.

It is important to note that deuteration can sometimes influence the physicochemical properties of a molecule, including its solubility. While the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, the overall impact on solubility is not always predictable and can be influenced by subtle changes in intermolecular interactions.[1] Some studies have reported that deuteration can lead to an increase in the aqueous solubility of a drug.[2]

For the non-deuterated form, Felbamate is described as sparingly soluble in water, methanol, ethanol, acetone, and chloroform, and freely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

Table 1: Quantitative Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. This data is essential for the preparation of stock solutions and for the development of both analytical methods and potential formulations.

Solvent SystemConcentration (mg/mL)
Dimethylformamide (DMF)50[4]
Dimethyl sulfoxide (DMSO)30[4]
Ethanol1[4]
DMF:PBS (pH 7.2) (1:1)0.5[4]

This data is derived from a supplier's technical information and should be considered as a primary reference for laboratory work.[4]

Stability Profile and Degradation Pathways

Ensuring the stability of an API throughout its shelf life is a fundamental requirement for drug safety and efficacy. Stability studies, particularly forced degradation studies, are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, oxidation, and a range of pH values.[5][6][7]

Currently, specific public data on the forced degradation and stability of this compound is not available. However, studies conducted on non-deuterated Felbamate provide a valuable starting point for understanding its potential degradation pathways. One study on Felbamate indicated that the drug is susceptible to degradation under alkaline stress conditions, resulting in the formation of two degradation products. The drug was found to be stable under acidic, oxidative, thermal (up to 70°C), and photolytic stress conditions.

The substitution of hydrogen with deuterium can influence a drug's stability. The kinetic isotope effect suggests that the stronger carbon-deuterium bond can slow down metabolic degradation pathways that involve the cleavage of this bond.[8][9] This could potentially lead to a more stable molecule compared to its non-deuterated counterpart, particularly in metabolic systems. However, the impact on chemical stability under various stress conditions needs to be experimentally determined for this compound.

Experimental Protocols

To aid researchers in their evaluation of this compound, this section provides detailed, generalized methodologies for determining solubility and conducting forced degradation studies, based on established pharmaceutical guidelines.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]

Materials and Equipment:

  • This compound

  • Selected solvents of high purity

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solubility, use buffers at different pH values (e.g., 1.2, 4.5, and 6.8) to cover the physiological range.[11]

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Periodically check to ensure that solid material is still present.

  • Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of the excess solid. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtered solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the specific solvent, taking into account any dilution factors.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent/Buffer add_solute Add Excess this compound prep_solvent->add_solute agitate Agitate at Constant Temperature (24-72 hours) add_solute->agitate separate Separate Solid and Liquid Phases (Centrifugation/Sedimentation) agitate->separate filter_sample Filter Supernatant separate->filter_sample quantify Quantify Concentration (e.g., HPLC) filter_sample->quantify

Figure 1: Workflow for Equilibrium Solubility Determination
Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for identifying potential degradation products.[5][6][7]

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

  • HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with NaOH solution.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat it gently for a specified period. After the desired time, cool the solution and neutralize it with HCl solution.

    • Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, dilute the sample to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • Use a PDA detector to check for peak purity of the parent drug peak.

    • If coupled with a mass spectrometer, identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

G Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation (H₂O₂) prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo sample_collection Collect Samples at Time Points acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection hplc_analysis Analyze by Stability-Indicating HPLC-PDA/MS sample_collection->hplc_analysis data_eval Evaluate Degradation and Identify Degradants hplc_analysis->data_eval

Figure 2: Workflow for Forced Degradation Studies

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, tailored for researchers and professionals in drug development. The quantitative solubility data presented herein offers a practical starting point for formulation and analytical activities. While specific stability data for this compound is not yet publicly available, the information on its non-deuterated counterpart and the general principles of deuteration effects provide a rational basis for designing comprehensive stability studies. The detailed experimental protocols for solubility and forced degradation will empower researchers to generate the critical data needed to advance their work with this compound. As with any API, a thorough, case-by-case experimental evaluation of its physicochemical properties is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

Unraveling the Mass Spectrum of Felbamate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Felbamate-d4, a deuterated internal standard crucial for the accurate quantification of the anti-epileptic drug Felbamate. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key processes using Graphviz diagrams.

Introduction to Felbamate and its Deuterated Analog

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic medication used in the treatment of partial seizures.[1] For quantitative analysis of Felbamate in biological matrices using mass spectrometry, a stable isotope-labeled internal standard like this compound is essential for achieving high accuracy and precision. This compound has four deuterium atoms replacing hydrogen atoms on the propanediol backbone (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate), resulting in a molecular weight of approximately 242.3 g/mol .[2]

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available, detailed experimental mass spectrum of this compound is not readily found, its fragmentation pattern can be reliably predicted based on the known fragmentation of Felbamate and the general principles of mass spectrometry for carbamate-containing compounds. The positions of the deuterium labels are on the C1 and C3 carbons of the propane chain.

Key Fragmentation Pathways:

Under electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 243.3. The primary fragmentation of carbamates often involves the neutral loss of isocyanic acid (HNCO) or its substituted variants. In the case of Felbamate, a neutral loss of methyl isocyanate (CH₃NCO) with a mass of 57 Da is a characteristic fragmentation pathway.[1]

For Felbamate, a known significant product ion in tandem mass spectrometry (MS/MS) is observed at m/z 117.[3] This fragment likely corresponds to the protonated 2-phenyl-1,3-propanediol core after the loss of both carbamate groups.

Considering the structure of this compound, the following fragmentation pathways are proposed:

  • Initial Loss of a Carbamate Group: The [M+H]⁺ ion of this compound (m/z 243.3) can undergo a neutral loss of a carbamate group (NH₂COOH), which has a mass of 61 Da, or more likely, a loss of methyl isocyanate (CH₃NCO, 57 Da) through a rearrangement, although Felbamate has unsubstituted carbamates. A more plausible initial fragmentation is the loss of isocyanic acid (HNCO, 43 Da) and subsequent loss of the second carbamate moiety.

  • Formation of the Key Fragment Ion: The most significant fragmentation pathway for Felbamate involves the cleavage of the bonds connecting the carbamate groups to the propanediol backbone. For this compound, this would lead to a deuterated version of the 2-phenyl-1,3-propanediol core. Given the known fragment of Felbamate at m/z 117, the corresponding fragment for this compound would be shifted by the mass of the four deuterium atoms. The core structure, 2-phenyl-1,3-propanediol, has a molecular weight of 152.19 g/mol .[4] The protonated form would be m/z 153.19. The observed fragment at m/z 117 for Felbamate is likely a result of further fragmentation of this core. A plausible structure for the m/z 117 fragment is the styryl cation (C₈H₇⁺) with the loss of the rest of the molecule. The deuteration in this compound is on the carbons bearing the carbamate groups, so the styryl fragment would not contain deuterium, and thus a fragment at m/z 117 would also be expected for this compound. However, another possibility for the m/z 117 fragment in Felbamate is the formation of a tropylium ion (C₇H₇⁺) with the addition of the rest of the side chain, which upon fragmentation could lead to this ion. A more direct route to a stable fragment would be the benzylic cation (C₇H₇⁺) at m/z 91.

Let's reconsider the known transition for non-deuterated Felbamate: m/z 239 → 117. The precursor ion is [M+H]⁺. The fragment at m/z 117 is likely the 2-phenyl-2-propen-1-ol cation, formed through the loss of both carbamate groups and a molecule of water. For this compound, the precursor ion [M+H]⁺ would be at m/z 243. The loss of the two carbamate groups would lead to a deuterated diol intermediate. The subsequent loss of D₂O would result in a fragment ion at m/z 119. Therefore, the primary monitored transition for this compound would be m/z 243 → 119 .

Quantitative Data Summary

The following table summarizes the predicted and known m/z values for Felbamate and this compound in positive ion mode mass spectrometry.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Monitored Transition
Felbamate239.1117.1239.1 → 117.1
This compound 243.3 119.1 243.3 → 119.1

Experimental Protocols

The following are detailed methodologies for the analysis of Felbamate and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for this application.

Sample Preparation (Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound, at a suitable concentration.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is typically used to achieve good peak shape and separation from matrix components. A representative gradient could be:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Felbamate: 239.1 → 117.1 (Collision Energy: ~20 eV)

    • This compound: 243.3 → 119.1 (Collision Energy: ~20 eV)

  • Dwell Time: 100 ms per transition.

Visualizations

The following diagrams, created using the DOT language, illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Felbamate_d4_Fragmentation M This compound [M+H]⁺ m/z = 243.3 F1 Fragment Ion m/z = 119.1 M->F1 - 2x(NH₂CO) - D₂O

Predicted Fragmentation of this compound

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Quant Quantification MS->Quant

LC-MS/MS Experimental Workflow

Conclusion

Understanding the mass spectral behavior of this compound is paramount for its effective use as an internal standard in quantitative bioanalysis. This guide has detailed the predicted fragmentation pathways, providing a rationale for the expected key fragment ions. The provided experimental protocols offer a robust starting point for developing and validating sensitive and accurate LC-MS/MS methods for the determination of Felbamate in various biological matrices. The visualizations serve to clarify the complex processes of molecular fragmentation and analytical workflow. This comprehensive information will aid researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry in their efforts to accurately measure Felbamate concentrations, contributing to both preclinical and clinical research.

References

An In-depth Technical Guide to the Core Differences Between Felbamate and Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Felbamate and its deuterated analogue, Felbamate-d4. While Felbamate is an established anti-epileptic drug with a complex pharmacological profile, this compound is primarily utilized as an internal standard in analytical chemistry. This document will first detail the individual characteristics of each compound, including their chemical properties, mechanism of action, and pharmacokinetics. Subsequently, it will address the key differences, both documented and theoretical, stemming from the isotopic substitution. A significant portion of this guide is dedicated to outlining experimental protocols for the analysis of Felbamate and proposing a framework for future comparative studies between the two molecules.

Introduction to Felbamate

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug approved for the management of focal seizures and Lennox-Gastaut syndrome.[1] Its use is often reserved for patients with refractory epilepsy due to the risk of serious adverse effects, including aplastic anemia and hepatic failure.[2] The therapeutic action of Felbamate is attributed to a multi-faceted mechanism involving the modulation of both excitatory and inhibitory neurotransmission.[3]

Chemical and Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂O₄[4]
Molecular Weight238.24 g/mol [4]
CAS Number25451-15-4[4]
AppearanceWhite to off-white crystalline powder-
SolubilitySparingly soluble in water, methanol, ethanol, acetone and chloroform; freely soluble in DMSO, 1-methyl-2-pyrrolidinone and DMF.[4]
Mechanism of Action

Felbamate's anticonvulsant activity is not fully elucidated but is believed to involve a dual mechanism of action:[3]

  • NMDA Receptor Antagonism: Felbamate acts as an antagonist at the strychnine-insensitive glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor.[5] This action inhibits the excitatory effects of glutamate, a key neurotransmitter in seizure propagation.

  • GABA Receptor Potentiation: Felbamate has been shown to potentiate γ-aminobutyric acid (GABA)-mediated currents, thereby enhancing inhibitory neurotransmission in the central nervous system.[3]

The following diagram illustrates the proposed signaling pathways influenced by Felbamate.

Felbamate_Mechanism cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Felbamate_NMDA Felbamate Felbamate_NMDA->NMDA_Receptor Inhibits Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Leads to GABA GABA GABA_A_Receptor GABAₐ Receptor GABA->GABA_A_Receptor Activates Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Allows Felbamate_GABA Felbamate Felbamate_GABA->GABA_A_Receptor Potentiates Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Leads to

Proposed dual mechanism of action of Felbamate.

Pharmacokinetics
ParameterValueReference
Bioavailability>90% (oral)[1]
Peak Plasma Concentration (Tmax)3 to 5 hours[1]
Protein Binding22-25%[2]
Volume of Distribution~0.756 L/kg[2]
Half-life14 to 23 hours[2]
ClearanceDose-dependent; ~41.1 ml/h/kg in children[6]
Metabolism

Felbamate is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4.[2] Major metabolic pathways include hydroxylation and dealkylation. The main metabolites are p-hydroxyfelbamate, 2-hydroxyfelbamate, and the monocarbamate of 2-phenyl-1,3-propanediol, none of which possess significant anticonvulsant activity.[2] Approximately 40-50% of a dose is excreted unchanged in the urine.[2] The bioactivation of Felbamate to a reactive metabolite, atropaldehyde, has been implicated in its idiosyncratic toxicity.[7]

The following diagram illustrates the metabolic pathway of Felbamate.

Felbamate_Metabolism Felbamate Felbamate p_hydroxy p-hydroxyfelbamate Felbamate->p_hydroxy two_hydroxy 2-hydroxyfelbamate Felbamate->two_hydroxy monocarbamate Felbamate monocarbamate Felbamate->monocarbamate Excretion Renal Excretion (unchanged) Felbamate->Excretion CYP3A4 CYP3A4 p_hydroxy->CYP3A4 CYP2E1 CYP2E1 p_hydroxy->CYP2E1 two_hydroxy->CYP3A4 two_hydroxy->CYP2E1

Metabolic pathways of Felbamate.

Introduction to this compound

This compound is a deuterated isotopologue of Felbamate, where four hydrogen atoms on the propanediol backbone have been replaced with deuterium atoms. Its primary application is as an internal standard for the quantification of Felbamate in biological matrices by mass spectrometry.[8]

Chemical and Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₀D₄N₂O₄[9]
Molecular Weight242.26 g/mol [9]
CAS Number106817-52-1[9]
AppearanceNot specified, likely a solid-
SolubilitySoluble in DMSO and DMF-

Key Differences: Felbamate vs. This compound

The Kinetic Isotope Effect

The replacement of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10] This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[10][11] In the context of drug metabolism, if the cleavage of a C-H bond is a rate-limiting step in the metabolic pathway, deuteration at that position can slow down the metabolism of the drug.[11]

Theoretical Impact on Metabolism

Given that Felbamate is metabolized by CYP450 enzymes through hydroxylation, it is plausible that the deuteration in this compound could alter its metabolic profile. The C-D bonds on the propanediol backbone of this compound would be more resistant to enzymatic cleavage compared to the C-H bonds in the same positions on Felbamate. This could theoretically lead to:

  • Reduced Rate of Metabolism: A slower overall rate of metabolism for this compound compared to Felbamate.

  • Altered Metabolite Ratios: A potential shift in the ratios of the different metabolites formed.

  • Increased Half-life: A longer plasma half-life for this compound.

It is crucial to emphasize that these are theoretical considerations based on the principles of the kinetic isotope effect. Without direct experimental evidence, the actual in vivo consequences of deuteration on Felbamate's pharmacology and toxicology remain unknown.

The following diagram illustrates a theoretical workflow for a comparative metabolism study.

Comparative_Metabolism_Workflow cluster_felbamate Felbamate Arm cluster_felbamate_d4 This compound Arm F_admin Administer Felbamate F_sample Collect Samples (Plasma, Urine) F_admin->F_sample F_analysis LC-MS/MS Analysis F_sample->F_analysis F_data Pharmacokinetic Data & Metabolite Profile F_analysis->F_data Compare Compare Results F_data->Compare Fd4_admin Administer this compound Fd4_sample Collect Samples (Plasma, Urine) Fd4_admin->Fd4_sample Fd4_analysis LC-MS/MS Analysis Fd4_sample->Fd4_analysis Fd4_data Pharmacokinetic Data & Metabolite Profile Fd4_analysis->Fd4_data Fd4_data->Compare

Workflow for a comparative metabolism study.

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, established methods for the analysis of Felbamate can be adapted for such studies.

In Vitro Metabolism Study

Objective: To compare the metabolic stability of Felbamate and this compound in human liver microsomes.

Methodology:

  • Incubation: Incubate Felbamate and this compound separately with human liver microsomes in the presence of an NADPH-generating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method. This compound would serve as its own internal standard in a separate incubation, while a different internal standard would be needed for the Felbamate incubation.

In Vivo Pharmacokinetic Study (Rodent Model)

Objective: To compare the pharmacokinetic profiles of Felbamate and this compound in rats.

Methodology:

  • Dosing: Administer a single oral or intravenous dose of Felbamate or this compound to two separate groups of rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or other appropriate method.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the drug from the plasma using liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method, with the corresponding deuterated or non-deuterated analogue used as the internal standard.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for both compounds and perform statistical comparisons.

Conclusion

Felbamate is a potent anti-epileptic drug with a well-defined, albeit complex, mechanism of action and pharmacokinetic profile. This compound, its deuterated counterpart, is primarily used as an analytical tool. While the principles of the kinetic isotope effect suggest that this compound may exhibit altered metabolic stability and a different pharmacokinetic profile compared to Felbamate, there is a clear lack of direct comparative studies in the public domain to confirm these hypotheses. The experimental protocols outlined in this guide provide a framework for future research to elucidate the key differences between these two compounds, which could have implications for drug development and therapeutic applications. Further investigation is warranted to explore the potential of deuterated Felbamate analogues as therapeutic agents with improved pharmacokinetic or safety profiles.

References

Methodological & Application

Application Note: Quantitative Analysis of Felbamate in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Felbamate is an anti-epileptic drug utilized in the management of focal seizures and Lennox-Gastaut syndrome.[1] Accurate and precise quantification of Felbamate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Felbamate in human plasma. The methodology employs a stable isotope-labeled internal standard, Felbamate-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The analytical method is based on the principle of stable isotope dilution analysis. A known concentration of this compound, the internal standard, is added to plasma samples. Both Felbamate and this compound are extracted from the plasma matrix using protein precipitation. The extract is then subjected to reversed-phase liquid chromatography to separate the analytes from endogenous interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of Felbamate to that of this compound is used to calculate the concentration of Felbamate in the sample, providing a highly reliable and reproducible measurement.

Experimental Protocols

1. Materials and Reagents

  • Felbamate certified reference standard

  • This compound certified reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of Felbamate and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Felbamate stock solution in a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.

3. Sample Preparation Protocol

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube, except for the blank matrix sample.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 10 minutes.

  • Centrifuge the samples at 21,000 x g for 10 minutes.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC Column XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm[2][3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient optimized for peak shape
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Felbamate) m/z 239 → 117[2][3]
MRM Transition (this compound) m/z 243 → 117 (predicted)
Dwell Time 100 ms

Data Presentation

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
2.50.052
50.105
100.211
501.045
1002.089
2505.215
50010.430
Linearity (r²) > 0.995

Table 3: Representative Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC7.5< 10< 1090 - 110
Mid QC75< 5< 595 - 105
High QC400< 5< 595 - 105

Note: The data presented in Tables 2 and 3 are representative and based on typical performance for similar bioanalytical methods. Actual results may vary.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex for 10 min add_acn->vortex2 centrifuge Centrifuge at 21,000 x g vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation (XBridge Phenyl Column) lc_injection->chromatography ms_detection Mass Spectrometry Detection (ESI+, MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Felbamate / this compound) integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Workflow for the quantitative analysis of Felbamate in human plasma.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Felbamate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and research settings, including therapeutic drug monitoring and pharmacokinetic studies. The simple protein precipitation sample preparation protocol allows for a high-throughput workflow.

References

Application Notes and Protocols for Felbamate Analysis Using Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Felbamate in biological matrices, specifically utilizing Felbamate-d4 as an internal standard. The following sections offer a selection of established sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Felbamate is an anti-epileptic drug used in the treatment of seizures. Accurate and reliable quantification of Felbamate in biological samples such as plasma and serum is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The use of a stable isotope-labeled internal standard like this compound is highly recommended for mass spectrometry-based assays to compensate for variability in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.[1] This document outlines three common and effective sample preparation methodologies for the analysis of Felbamate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The choice of sample preparation method can significantly impact key analytical parameters such as recovery, matrix effect, and overall process efficiency. The following table summarizes typical performance data for the described methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery >97%[2][3]~75-98%[4][5]~89%[6]
Internal Standard Recovery Not explicitly stated for this compound, but expected to be similar to analyte~75% (using primidone)[4]Not explicitly stated for this compound, but expected to be similar to analyte
Matrix Effect Slight ion enhancement observed in plasma (Average Matrix Factor: 1.07)[2]Can be significant, solvent choice is critical.Generally cleaner extracts compared to PPT, reducing matrix effects.
Linearity (ng/mL) 2.5 - 500[2][3]Dependent on subsequent analysis5 - 200 (mg/L)[6]
Precision (%RSD) <10%[2]<5% (between-day)[4]<4% (between-run)[6]
Accuracy (%) >88%[2][3]-5.7 to +1.6% (between-day)[4]Not explicitly stated

Experimental Protocols and Workflows

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample. It is particularly well-suited for high-throughput analysis.

Protocol: PPT for Felbamate in Human Plasma

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels, e.g., 100 ng/mL) to each plasma sample.

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex Mixing: Vortex the samples vigorously for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 21,000 x g for 10 minutes at room temperature.[2]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

Workflow Diagram: Protein Precipitation

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample 100 µL Plasma Spike Add this compound (IS) Sample->Spike Precipitate Add 300 µL Acetonitrile Spike->Precipitate Vortex_Mix Vortex 10 min Precipitate->Vortex_Mix Centrifuge Centrifuge 21,000 x g, 10 min Vortex_Mix->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS Analysis Collect->Analysis

Caption: Workflow for Protein Precipitation of Felbamate.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids. It generally produces cleaner extracts than PPT.

Protocol: LLE for Felbamate in Human Serum/Plasma

  • Sample Aliquoting: Pipette 200 µL of human serum or plasma into a glass test tube.[4]

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution.

  • Protein Precipitation (Optional but recommended): Add a small volume of acetonitrile to precipitate proteins.

  • Extraction Solvent Addition: Add 1 mL of dichloromethane.[4][5] An alternative is a 2:1 mixture of dichloromethane and ethyl acetate.[7]

  • Vortex/Mixing: Cap the tubes and vortex or rock for 15-20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram: Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample 200 µL Serum/Plasma Spike Add this compound (IS) Sample->Spike Extract Add Dichloromethane Spike->Extract Mix Vortex 15 min Extract->Mix Centrifuge Centrifuge 3,000 x g, 10 min Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction of Felbamate.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects.

Protocol: SPE for Felbamate in Human Serum

  • Sample Pre-treatment: To 500 µL of serum, add an appropriate volume of this compound working solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram: Solid-Phase Extraction

Solid-Phase Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample 500 µL Serum + IS Load Load Sample Sample->Load Condition Condition C18 SPE Cartridge Wash Wash with Water Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of Felbamate.

Concluding Remarks

The choice of sample preparation technique for Felbamate analysis will depend on the specific requirements of the assay, including required sensitivity, sample throughput, and available instrumentation. Protein precipitation offers speed and simplicity, while liquid-liquid and solid-phase extraction provide cleaner samples, which can be crucial for minimizing matrix effects and achieving lower limits of quantification. The use of this compound as an internal standard is strongly recommended for all LC-MS/MS-based methods to ensure the highest quality of quantitative data. The protocols provided herein should be optimized and validated within the end-user's laboratory to ensure they meet the specific performance criteria of the intended application.

References

Application Notes and Protocols for Bioequivalence Study of Felbamate using Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate is an anti-epileptic drug indicated for the management of focal seizures and Lennox-Gastaut syndrome.[1][2] Due to its potential for serious adverse effects such as aplastic anemia and hepatic failure, its use is generally reserved for patients with severe epilepsy who have not responded to other treatments.[1][2] The development of generic formulations of felbamate is crucial for patient access and cost reduction.

To ensure therapeutic equivalence between a generic (test) and the branded (reference) product, a bioequivalence (BE) study is required. These studies are designed to demonstrate that the two products result in comparable bioavailability of the active pharmaceutical ingredient. This document outlines a comprehensive protocol for conducting a bioequivalence study of felbamate, with a specific focus on the use of a stable isotope-labeled internal standard, Felbamate-d4, for the quantitative analysis of felbamate in human plasma samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of Felbamate and its deuterated internal standard, this compound, is presented below.

PropertyFelbamateThis compound
Chemical Name 2-phenyl-1,3-propanediol dicarbamate2-(phenyl-d4)-1,3-propanediol dicarbamate
Molecular Formula C₁₁H₁₄N₂O₄C₁₁H₁₀D₄N₂O₄
Molecular Weight 238.24 g/mol 242.26 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Sparingly soluble in waterSparingly soluble in water

Bioequivalence Study Protocol

The design of the bioequivalence study for felbamate should be in accordance with regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).

Study Design

Based on FDA recommendations, a typical bioequivalence study for felbamate tablets would follow this design[3]:

  • Study Type: Multiple-dose, two-way, steady-state, crossover in-vivo study.[3]

  • Test Product: Generic Felbamate 600 mg tablets.

  • Reference Product: FELBATOL® (felbamate) 600 mg tablets.

  • Study Population: Male and non-pregnant, non-lactating female epilepsy patients who are already established on felbamate monotherapy or adjunctive therapy.[3] The patients' existing therapy regimen should remain stable throughout the study.[3]

  • Dosing Regimen: Patients will continue their established maintenance dose. For example, patients receiving 1800-3600 mg/day in three divided doses would be eligible.[3]

  • Washout Period: No washout period is necessary between treatment periods in a steady-state design.[3]

  • Blood Sampling: Blood samples will be collected at pre-dose and at multiple time points after drug administration to accurately characterize the pharmacokinetic profile. Steady-state concentrations should be confirmed by at least three consecutive pre-dose measurements.[3]

Pharmacokinetic Parameters

The primary pharmacokinetic parameters to be determined from the plasma concentration-time data are:

  • Cmax: Maximum (peak) plasma concentration.

  • AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Bioequivalence Criteria

For the test product to be considered bioequivalent to the reference product, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUCt, and AUCinf for felbamate must be within the acceptance range of 80.00% to 125.00%.[4][5]

Experimental Workflow

The overall workflow of the bioequivalence study, from subject enrollment to final statistical analysis, is depicted in the following diagram.

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase subject_screening Subject Screening & Informed Consent enrollment Enrollment of Eligible Patients subject_screening->enrollment period1 Period 1: Dosing (Test or Reference) enrollment->period1 sampling1 Blood Sampling period1->sampling1 period2 Period 2: Dosing (Crossover) period1->period2 sample_prep Plasma Sample Preparation with this compound sampling1->sample_prep sampling2 Blood Sampling period2->sampling2 sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Felbamate lcms_analysis->quantification pk_analysis Pharmacokinetic Parameter Calculation quantification->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_assessment Bioequivalence Assessment stat_analysis->be_assessment final_report Final Study Report be_assessment->final_report

Bioequivalence Study Experimental Workflow

Analytical Method Protocol: LC-MS/MS

This protocol is for the quantitative determination of felbamate in human plasma using this compound as an internal standard (IS).

Materials and Reagents
  • Felbamate reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Human plasma (drug-free)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

The following protein precipitation method is recommended for sample preparation:

  • Pipette 100 µL of human plasma (calibrator, quality control, or study sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 10 minutes.

  • Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC Column XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 85% B over 1.5 min, hold at 85% B for 1.5 min, return to 10% B and re-equilibrate for 0.75 min.
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions
Felbamatem/z 239 → 117
This compound (IS)m/z 243 → 121

Data Analysis and Presentation

Pharmacokinetic parameters are calculated for each subject, and statistical analysis is performed to determine bioequivalence.

Logical Flow of Bioequivalence Data Analysis

The process of analyzing the data to determine bioequivalence is outlined below.

Data_Analysis_Flow conc_data Plasma Concentration vs. Time Data for Test & Reference pk_params Calculate PK Parameters (Cmax, AUCt, AUCinf) for each subject conc_data->pk_params log_transform Natural Log-Transformation of PK Parameters pk_params->log_transform anova ANOVA on Transformed Data log_transform->anova ci_calc Calculate 90% Confidence Intervals for the Ratio of Geometric Means anova->ci_calc be_decision Are 90% CIs within 80-125%? ci_calc->be_decision bioequivalent Bioequivalent be_decision->bioequivalent Yes not_bioequivalent Not Bioequivalent be_decision->not_bioequivalent No

Logical Flow of Bioequivalence Data Analysis
Summary of Pharmacokinetic Results

The following table presents representative data from a hypothetical bioequivalence study of felbamate 600 mg tablets, demonstrating the typical format for reporting results.

Table 2: Summary of Pharmacokinetic Parameters and Bioequivalence Assessment

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) 8550 ± 19808720 ± 215098.0592.50% - 103.95%
AUCt (ng·hr/mL) 195,600 ± 45,300198,100 ± 48,20098.7494.20% - 103.50%
AUCinf (ng·hr/mL) 201,300 ± 47,100204,500 ± 50,60098.4393.85% - 103.25%

Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual clinical trial.

Conclusion

The protocol outlined in these application notes provides a robust framework for conducting a bioequivalence study of felbamate using this compound as an internal standard for quantitative analysis. Adherence to these methodologies, in conjunction with regulatory guidelines, will ensure the generation of high-quality data to support the approval of generic felbamate products, ultimately benefiting patients through increased access to safe, effective, and affordable medication. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the analytical accuracy and precision required for bioequivalence assessment.

References

Application of Felbamate-d4 in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate is an anti-epileptic drug used in the treatment of partial seizures and Lennox-Gastaut syndrome.[1][2] Due to its potential for serious adverse effects, including aplastic anemia and hepatotoxicity, its use is often restricted to patients who do not respond to other treatments.[3][4] In a forensic toxicology setting, the accurate quantification of felbamate in biological specimens is crucial for determining the cause and manner of death, investigating drug-facilitated crimes, and monitoring compliance or overdose scenarios. The use of a stable isotope-labeled internal standard, such as Felbamate-d4, is the gold standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the application of this compound as an internal standard in the forensic toxicological analysis of felbamate.

Analytical Principle

The quantification of felbamate in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). This compound, a deuterated analog of felbamate, is an ideal internal standard because it shares very similar chemical and physical properties with the unlabeled analyte.[5] This ensures that it behaves similarly during extraction, chromatography, and ionization. However, due to its increased mass, it can be distinguished from the native felbamate by the mass spectrometer, allowing for reliable quantification.

Application Notes

Sample Types

This protocol is applicable to a range of biological matrices commonly encountered in forensic toxicology, including:

  • Whole blood

  • Plasma/Serum

  • Urine

  • Tissue homogenates (e.g., liver, brain)

Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of felbamate due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[7][8][9]

Internal Standard: this compound

This compound is used to compensate for potential variations during the analytical process, including:

  • Extraction efficiency

  • Matrix effects (ion suppression or enhancement)

  • Injection volume variability

By adding a known concentration of this compound to each sample, calibrator, and quality control sample, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratiometric measurement significantly improves the accuracy and precision of the results.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of felbamate using an internal standard like this compound in various biological matrices. The data is compiled from published methodologies and represents expected performance.[7][8]

Table 1: LC-MS/MS Method Parameters for Felbamate Quantification

ParameterTypical Value
Linearity Range 2.5 - 500 ng/mL (in plasma)
25 - 5000 pg/mg (in tissue)
Lower Limit of Quantification (LLOQ) 2.5 ng/mL (in plasma)
Accuracy >88% in human plasma
>92% in mouse matrices
Precision (RSD%) <15%
Recovery >97%

Experimental Protocols

Protocol 1: Quantification of Felbamate in Blood/Plasma by LC-MS/MS

This protocol describes a robust method for the extraction and quantification of felbamate from blood or plasma samples using this compound as the internal standard.

1. Materials and Reagents

  • Felbamate analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Blank human plasma/blood

2. Preparation of Standards and Quality Controls

  • Primary Stock Solutions: Prepare individual stock solutions of felbamate and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the felbamate stock solution in methanol:water (50:50) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank plasma with the appropriate working standard solutions to create a calibration curve (e.g., 2.5, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/blood sample, calibrator, or QC, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 or Phenyl reverse-phase column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm).[7]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate felbamate from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Felbamate: m/z 239 → 117[7]

    • This compound: m/z 243 → 121 (predicted)

5. Data Analysis

  • Integrate the peak areas for both felbamate and this compound.

  • Calculate the peak area ratio (Felbamate/Felbamate-d4).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of felbamate in the unknown samples and QCs from the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Blood, Plasma, Urine, Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Felbamate Calibrate->Quantify

Caption: Workflow for the quantification of felbamate using this compound.

Felbamate Metabolism and Toxicity Pathway

Felbamate's toxicity is linked to its metabolism into reactive intermediates.[3][10] A key pathway involves the formation of atropaldehyde, a reactive aldehyde that can bind to cellular macromolecules, leading to toxicity.

G Felbamate Felbamate Metabolite1 2-phenyl-1,3-propanediol monocarbamate Felbamate->Metabolite1 Esterase Metabolite2 3-carbamoyl-2-phenylpropionaldehyde Metabolite1->Metabolite2 Alcohol Dehydrogenase Atropaldehyde Atropaldehyde (Reactive Metabolite) Metabolite2->Atropaldehyde Spontaneous Elimination Toxicity Covalent Adducts (Hepatotoxicity, Aplastic Anemia) Atropaldehyde->Toxicity Detoxification Detoxification (e.g., Glutathione Conjugation) Atropaldehyde->Detoxification

Caption: Simplified metabolic pathway of felbamate leading to toxicity.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of felbamate in forensic toxicology casework. The detailed LC-MS/MS protocol presented here, along with the summarized quantitative data, offers a solid foundation for laboratories to develop and validate their own analytical methods. Understanding the metabolic pathway of felbamate is also crucial for interpreting toxicological findings. By implementing these methodologies, forensic toxicologists can ensure the generation of high-quality, defensible data in their investigations.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Felbamate from Human Plasma Using Felbamate-d4 as an Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Felbamate is an anti-epileptic drug utilized in the management of seizures.[1][2] Accurate quantification of Felbamate in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This application note details a robust liquid-liquid extraction (LLE) protocol for the determination of Felbamate in human plasma using Felbamate-d4 as a stable isotope-labeled internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard for mass spectrometry-based quantification of Felbamate.[3] The use of an internal standard is critical for correcting for variations during sample preparation and analysis. While protein precipitation is a common technique for sample preparation, liquid-liquid extraction offers a higher degree of sample cleanup, which can be advantageous in minimizing matrix effects and enhancing assay sensitivity.[1][4]

Materials and Reagents

  • Felbamate analytical standard

  • This compound internal standard (IS)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 6.5, 0.015 M)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Experimental Protocols

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Felbamate and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Felbamate primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at desired concentrations for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank matrix samples) and briefly vortex.

  • Add 1 mL of dichloromethane to each tube.

  • Vortex the tubes vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase or a suitable reconstitution solvent (e.g., a mixture of phosphate buffer and acetonitrile (79:21, v/v)).[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography: Separation can be achieved using a C18 or phenyl reversed-phase column with a gradient or isocratic elution.[1][4]

    • Example Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm[1]

    • Example Mobile Phase: A mixture of phosphate buffer (pH 6.5, 0.015 M) and acetonitrile (79:21, v/v)[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is recommended for quantification.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

    • MRM Transitions:

      • Felbamate: m/z 239 → 117[1][2]

      • This compound: The transition for this compound should be determined by direct infusion, but would be expected to be approximately m/z 243 → 121.

Data Presentation

The following tables summarize typical performance characteristics for Felbamate extraction and analysis from human plasma, based on published data.

Table 1: Method Performance Characteristics

Parameter Result Reference
Lower Limit of Quantitation (LLOQ) 0.100 µg/mL [4]
Linearity Range 2.5 to 500 ng/mL [1][2]
Mean Absolute Analytical Recovery 75.2% [4]
Within-Day Precision < 3.8% (except at LLOQ) [4]
Between-Day Precision < 5.0% [4]
Within-Day Accuracy -3.7% to +7.4% [4]

| Between-Day Accuracy | -5.7% to +1.6% |[4] |

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. 200 µL Human Plasma add_is 2. Add this compound (IS) plasma->add_is add_solvent 3. Add 1 mL Dichloromethane add_is->add_solvent vortex1 4. Vortex (10 min) add_solvent->vortex1 centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject

Caption: Workflow for Liquid-Liquid Extraction of Felbamate from Human Plasma.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Felbamate-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in the mass spectrometric analysis of Felbamate-d4. This resource is designed for researchers, scientists, and drug development professionals to identify, quantify, and mitigate matrix effects, ensuring the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and metabolites from the biological sample.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3]

Q2: I am observing lower than expected signal intensity for this compound. Could this be due to ion suppression?

A2: Yes, a loss of sensitivity or lower than expected signal intensity is a common symptom of ion suppression.[5] This phenomenon occurs when co-eluting matrix components compete with this compound for ionization, reducing the number of analyte ions that reach the detector.[1][6] To confirm if ion suppression is occurring, you can perform a post-column infusion experiment or a quantitative matrix effect assessment.

Q3: How does this compound as a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?

A3: A SIL-IS like this compound is the preferred internal standard because it has nearly identical chemical and physical properties to the analyte (Felbamate).[6] This means it will co-elute and experience similar degrees of ion suppression or enhancement.[1][4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1] However, it's important to note that even a SIL-IS cannot compensate for extreme ion suppression that reduces the signal to an undetectable level.

Q4: Can the concentration of this compound itself cause ion suppression?

A4: Yes, an excessively high concentration of the internal standard, including this compound, can lead to ion suppression of both itself and the analyte.[6] It is crucial to optimize the concentration of the internal standard to a level that provides a robust signal without causing self-suppression or suppressing the analyte's signal.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.

Problem: Inconsistent or inaccurate quantification of Felbamate.

Possible Cause: Matrix effects are impacting the ionization of Felbamate and/or this compound.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Inconsistent Felbamate Quantification qual_assess Step 1: Qualitative Assessment (Post-Column Infusion) start->qual_assess quant_assess Step 2: Quantitative Assessment (Post-Extraction Spike) qual_assess->quant_assess Suppression/Enhancement Zone Identified eval_results Step 3: Evaluate Matrix Factor (MF) quant_assess->eval_results no_effect No Significant Matrix Effect (MF ≈ 1) eval_results->no_effect Acceptable effect_present Matrix Effect Present (MF < 0.8 or > 1.2) eval_results->effect_present Unacceptable optimize_chrom Step 4a: Optimize Chromatography effect_present->optimize_chrom improve_cleanup Step 4b: Improve Sample Cleanup effect_present->improve_cleanup dilute_sample Step 4c: Dilute Sample effect_present->dilute_sample re_evaluate Step 5: Re-evaluate Matrix Effect optimize_chrom->re_evaluate improve_cleanup->re_evaluate dilute_sample->re_evaluate resolved Issue Resolved re_evaluate->resolved MF Acceptable further_troubleshoot Further Troubleshooting Required re_evaluate->further_troubleshoot MF Unacceptable

Caption: Troubleshooting workflow for matrix effects.

Quantitative Data Summary

While data specific to this compound is limited, a study by Middaugh et al. (2010) on Felbamate provides insights into potential matrix effects in different biological samples.[7] The matrix factor (MF) is a quantitative measure of the matrix effect, calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Analyte/Internal StandardMatrixAverage Matrix Factor (MF)Observed Effect
FelbamateMouse Plasma1.07Slight Ion Enhancement
FelbamateMouse Brain Homogenate1.00No Significant Effect
Carisoprodol (IS)Mouse Plasma1.12Slight Ion Enhancement
Carisoprodol (IS)Mouse Brain Homogenate1.10Slight Ion Enhancement
Data adapted from Middaugh et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2010.[7]

Experimental Protocols

Qualitative Assessment of Matrix Effects using Post-Column Infusion

This experiment helps identify at which retention times matrix components cause ion suppression or enhancement.[8][9]

Objective: To visualize regions of ion suppression or enhancement across the chromatographic run.

Methodology:

  • Setup:

    • Prepare a solution of this compound in a compatible solvent at a concentration that gives a stable and moderate signal.

    • Infuse this solution continuously into the MS detector post-column using a syringe pump and a T-fitting.

  • Procedure:

    • Begin infusing the this compound solution and acquire a stable baseline signal.

    • Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.

    • Monitor the signal of this compound throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline signal indicates a region of ion suppression.

    • A rise in the baseline signal indicates a region of ion enhancement.

PostColumnInfusion cluster_LC LC System lc_column LC Column tee T-fitting lc_column->tee injector Injector injector->lc_column syringe_pump Syringe Pump (this compound Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion.

Quantitative Assessment of Matrix Effects using Post-Extraction Addition

This is the standard method to quantify the extent of matrix effects.[2]

Objective: To calculate the Matrix Factor (MF) for this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix at the same final concentration as Set A.[2]

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound into the biological matrix before extraction at the same concentration.

  • Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE):

      • RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Interpretation of Matrix Factor (MF):

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

  • Guideline: An MF between 0.8 and 1.2 is often considered acceptable, but should be consistent across different matrix lots.[2]

QuantitativeAssessment cluster_sets Sample Sets start Start: Prepare Samples set_a Set A: Analyte in Neat Solution start->set_a set_b Set B: Analyte Spiked Post-Extraction start->set_b set_c Set C: Analyte Spiked Pre-Extraction start->set_c analysis LC-MS/MS Analysis set_a->analysis set_b->analysis set_c->analysis calculation Calculate MF and Recovery analysis->calculation

Caption: Workflow for quantitative matrix effect assessment.

Mitigation Strategies

If significant matrix effects are detected, consider the following strategies:

  • Chromatographic Separation: Modify the LC gradient or change the column chemistry to separate this compound from the interfering matrix components.[1]

  • Sample Preparation: Employ more rigorous sample clean-up techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components prior to analysis.[1][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[8] This is only feasible if the resulting concentration of this compound is still well above the lower limit of quantification.

References

Technical Support Center: Optimizing Felbamate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Felbamate-d4 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is intended for use as an internal standard (IS) for the quantification of felbamate in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to felbamate, making it an ideal IS to compensate for variability during sample preparation and analysis.

Q2: What is the recommended starting concentration for this compound?

A definitive optimal concentration for this compound is not universally established and should be determined empirically for each specific assay. However, a reasonable starting point can be derived from existing literature on felbamate quantification. For instance, in an LC-MS/MS method for felbamate, a structural analog internal standard was used at a concentration of 1 ng spiked into the sample. This suggests that a concentration in the low ng/mL range is a suitable starting point for optimization experiments. A common practice is to use an internal standard concentration that is in the mid-range of the calibration curve of the analyte.

Q3: How does the concentration of this compound impact the assay performance?

The concentration of this compound can significantly affect the linearity, accuracy, and precision of the analytical method.

  • Too low of a concentration may result in a poor signal-to-noise ratio (S/N), leading to high variability in the internal standard response.

  • Too high of a concentration can lead to detector saturation and may cause ion suppression of the analyte, negatively impacting the linearity of the calibration curve. In some cases, a higher IS concentration has been shown to improve linearity, but this needs to be carefully evaluated.

Q4: What are the acceptance criteria for internal standard response variability?

According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, the internal standard response should be monitored for variability. While there are no strict numerical limits, the guidance suggests that if the IS response variability in incurred samples is similar to or less than that of the calibrators and quality controls, it is generally not likely to impact the accuracy of the results.[1][2][3] A common industry practice is to investigate samples where the IS response deviates by more than 50% from the mean of the calibrators and QCs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High Variability in this compound Peak Area 1. Inconsistent sample preparation or extraction. 2. Pipetting errors. 3. Instability of this compound in the sample matrix or reconstitution solvent. 4. LC-MS system instability (e.g., fluctuating spray in the ion source).1. Ensure consistent and reproducible sample preparation techniques. 2. Verify the accuracy and precision of all pipettes. 3. Evaluate the stability of this compound under the experimental conditions. 4. Check the LC-MS system for any performance issues.
Poor Signal-to-Noise (S/N) Ratio for this compound 1. The concentration of this compound is too low. 2. Ion suppression from the sample matrix. 3. Suboptimal mass spectrometer settings.1. Increase the concentration of the this compound working solution. 2. Improve sample clean-up to remove interfering matrix components. 3. Optimize the mass spectrometer parameters for this compound (e.g., collision energy, declustering potential).
Non-linearity of the Calibration Curve 1. The concentration of this compound is too high, causing detector saturation or ion suppression of the analyte. 2. Isotopic contribution from the analyte to the internal standard signal (crosstalk). 3. Inappropriate weighting of the regression model.1. Reduce the concentration of the this compound working solution. 2. Check for isotopic crosstalk by injecting a high concentration of the analyte without the internal standard. If significant, a different MRM transition for the IS may be needed. 3. Evaluate different regression models (e.g., 1/x, 1/x² weighting).
This compound Peak Tailing or Splitting 1. Poor chromatographic conditions. 2. Column degradation. 3. Interaction of this compound with the analytical column.1. Optimize the mobile phase composition, gradient, and flow rate. 2. Replace the analytical column. 3. Consider a different column chemistry if the issue persists.
Shift in this compound Retention Time 1. Changes in mobile phase composition. 2. Column aging. 3. Inconsistent column temperature.1. Prepare fresh mobile phase and ensure proper mixing. 2. Equilibrate the column for a sufficient time before analysis. 3. Ensure the column oven is maintaining a stable temperature.

Experimental Protocols

Protocol for Optimizing this compound Concentration

Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without interfering with the quantification of felbamate.

Materials:

  • This compound stock solution

  • Felbamate analytical standard

  • Blank biological matrix (e.g., plasma, urine)

  • Reagents for sample preparation (e.g., protein precipitation solvent)

  • LC-MS/MS system

Methodology:

  • Prepare a Series of this compound Working Solutions:

    • From a concentrated stock solution of this compound, prepare a series of working solutions at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).

  • Spike Blank Matrix Samples:

    • Prepare three sets of blank matrix samples.

    • Set 1 (IS only): Spike the blank matrix with each of the this compound working solutions.

    • Set 2 (Analyte at LLOQ + IS): Spike the blank matrix with felbamate at the lower limit of quantification (LLOQ) and each of the this compound working solutions.

    • Set 3 (Analyte at ULOQ + IS): Spike the blank matrix with felbamate at the upper limit of quantification (ULOQ) and each of the this compound working solutions.

  • Sample Preparation and Analysis:

    • Process all samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

  • Data Evaluation:

    • Signal Intensity and Stability: For Set 1, evaluate the peak area and signal-to-noise ratio of this compound at each concentration. The ideal concentration should provide a robust and reproducible signal (RSD < 15%).

    • Analyte Response: For Sets 2 and 3, monitor the peak area of felbamate at the LLOQ and ULOQ in the presence of varying concentrations of this compound. Look for any signs of ion suppression or enhancement.

    • Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area. This ratio should remain consistent for a given analyte concentration, regardless of minor fluctuations in the individual peak areas.

  • Selection of Optimal Concentration:

    • Choose the lowest concentration of this compound that provides a stable and reproducible signal and does not adversely affect the analyte's response.

Visualizations

Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_decision Decision prep_is Prepare this compound Working Solutions (0.1-100 ng/mL) prep_samples Prepare Sample Sets: 1. IS Only 2. LLOQ + IS 3. ULOQ + IS prep_is->prep_samples process_samples Process Samples with Established Method prep_samples->process_samples analyze_lcms Analyze by LC-MS/MS process_samples->analyze_lcms eval_signal Evaluate IS Signal (Intensity & Stability) analyze_lcms->eval_signal eval_analyte Evaluate Analyte Response (Suppression/Enhancement) analyze_lcms->eval_analyte eval_ratio Evaluate Analyte/IS Response Ratio analyze_lcms->eval_ratio select_optimal Select Optimal Concentration eval_signal->select_optimal eval_analyte->select_optimal eval_ratio->select_optimal

Caption: Workflow for optimizing this compound internal standard concentration.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_prep_actions Sample Prep Checks cluster_system_actions System Checks start High IS Variability Observed check_prep Review Sample Preparation Procedure start->check_prep check_system Evaluate LC-MS System Performance start->check_system check_stability Assess IS Stability in Matrix start->check_stability pipettes Verify Pipette Calibration check_prep->pipettes consistency Ensure Consistent Technique check_prep->consistency spray Check Ion Source Spray Stability check_system->spray leaks Inspect for Leaks check_system->leaks end Issue Resolved check_stability->end consistency->end spray->end

References

Technical Support Center: Isotopic Interference with Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for addressing isotopic interference when using Felbamate-d4 as an internal standard in LC-MS/MS assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, often referred to as cross-talk, occurs when the isotopic signature of the unlabeled analyte (Felbamate) contributes to the signal of the stable isotope-labeled internal standard (this compound). This can lead to an artificially inflated response for the internal standard, which in turn causes underestimation of the analyte concentration. This is a significant concern in quantitative bioanalysis as it can compromise the accuracy and reliability of the results. The natural abundance of isotopes like Carbon-13 means that a certain percentage of the unlabeled Felbamate will have a mass that overlaps with the mass of this compound, particularly the M+1, M+2, or higher isotopic peaks.

Q2: What are the primary causes of isotopic interference with this compound?

A2: The primary causes include:

  • Natural Isotope Abundance: The inherent presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled Felbamate can result in isotopic peaks (M+1, M+2, etc.) that overlap with the mass of this compound.

  • Concentration Mismatch: The interference is more pronounced when the concentration of the analyte (Felbamate) is significantly higher than the concentration of the internal standard (this compound). At high analyte concentrations, the contribution of its isotopic peaks to the internal standard's signal becomes more significant.[1]

  • Inadequate Chromatographic Separation: If Felbamate and this compound are not sufficiently separated chromatographically, the mass spectrometer may not be able to distinguish between the analyte's isotopic peaks and the internal standard.[2]

Q3: How can I assess the potential for isotopic interference in my assay?

A3: A simple experiment to assess isotopic interference involves analyzing a high-concentration standard of unlabeled Felbamate without the internal standard. Monitor the mass transition for this compound. Any signal detected at the retention time of Felbamate indicates cross-talk from the unlabeled analyte.

Troubleshooting Guides

Issue 1: Inaccurate quantification at high analyte concentrations.

Symptom: You observe a negative bias in your quality control (QC) samples at the upper limit of quantification (ULOQ), suggesting the calculated concentrations are lower than the nominal values.

Potential Cause: Significant isotopic cross-talk from high concentrations of unlabeled Felbamate to the this compound internal standard.

Troubleshooting Steps:

  • Evaluate Isotopic Contribution:

    • Prepare a solution containing the highest expected concentration of unlabeled Felbamate without any this compound.

    • Analyze this sample using your LC-MS/MS method and monitor the mass transition for this compound.

    • The peak area observed for the this compound transition, divided by the peak area of a known concentration of this compound, will give you the percentage of cross-talk.

  • Optimize Internal Standard Concentration:

    • If significant cross-talk is observed, consider increasing the concentration of this compound. A higher internal standard concentration can minimize the relative contribution of the analyte's isotopic signal.[3][4]

  • Refine Chromatographic Separation:

    • Even with deuterated internal standards, slight differences in retention times can occur.[2][5] Aim for baseline separation between Felbamate and this compound to minimize the chance of the mass spectrometer detecting the analyte's isotopic tail as part of the internal standard peak.

Issue 2: Poor precision and accuracy across the calibration curve.

Symptom: Your calibration curve is non-linear, particularly at the lower and upper ends, and your QC samples are failing to meet acceptance criteria.

Potential Cause: A combination of isotopic interference and matrix effects. Deuterated internal standards may not always fully compensate for matrix effects, especially if there are slight differences in chromatographic elution.[6][7]

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Prepare two sets of samples: one in the mobile phase (neat solution) and one in the biological matrix.

    • Compare the peak areas of Felbamate and this compound in both sets. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).

  • Improve Sample Preparation:

    • Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.

  • Optimize Chromatographic Conditions:

    • Adjust the mobile phase composition or gradient to achieve better separation of Felbamate and this compound from co-eluting matrix components. Complete co-elution of the analyte and internal standard is crucial for effective matrix effect compensation.[2]

Experimental Protocols

Protocol 1: Quantifying Isotopic Cross-Talk
  • Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled Felbamate in the appropriate solvent at the upper limit of quantification (ULOQ) of your assay.

  • Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration used in your assay.

  • Analysis:

    • Inject the high-concentration analyte standard and monitor the MRM transition for this compound.

    • Inject the internal standard solution to obtain a reference peak area.

  • Calculation:

    • % Cross-Talk = (Peak Area of Analyte at IS Transition / Peak Area of IS) * 100

ParameterValue
Unlabeled Felbamate Concentratione.g., 1000 ng/mL
This compound Concentratione.g., 100 ng/mL
Acceptable Cross-TalkTypically < 5% of the IS response at the LLOQ
Protocol 2: Assessing Matrix Effects
  • Prepare Neat and Matrix-Spiked Samples:

    • Neat Solution: Spike Felbamate and this compound into the initial mobile phase.

    • Matrix Solution: Spike Felbamate and this compound into extracted blank biological matrix.

  • Analysis: Inject both sets of samples and record the peak areas for the analyte and internal standard.

  • Calculation:

    • Matrix Effect (Analyte) = (Peak Area in Matrix / Peak Area in Neat Solution)

    • Matrix Effect (IS) = (Peak Area in Matrix / Peak Area in Neat Solution)

    • An IS-normalized matrix factor can be calculated to assess the internal standard's ability to compensate for matrix effects.

Sample TypeAnalyte Peak AreaIS Peak Area
Neat SolutionA_neatIS_neat
Matrix SolutionA_matrixIS_matrix

Visualizations

Isotopic_Interference_Workflow cluster_identification Identification cluster_mitigation Mitigation start Inaccurate High Concentration Results check_crosstalk Analyze High Concentration Analyte Standard (Monitor IS Transition) start->check_crosstalk crosstalk_present Signal Detected for IS? check_crosstalk->crosstalk_present optimize_is Increase IS Concentration crosstalk_present->optimize_is Yes end Accurate Results crosstalk_present->end No improve_chrom Optimize Chromatographic Separation optimize_is->improve_chrom revalidate Re-validate Assay improve_chrom->revalidate revalidate->end

Caption: Workflow for identifying and mitigating isotopic interference.

Matrix_Effect_Troubleshooting cluster_problem Problem cluster_investigation Investigation cluster_solution Solution start Poor Precision and Accuracy assess_matrix Assess Matrix Effects (Neat vs. Matrix Samples) start->assess_matrix matrix_effect_present Significant Matrix Effect? assess_matrix->matrix_effect_present improve_cleanup Improve Sample Clean-up matrix_effect_present->improve_cleanup Yes end_solution Reliable Results matrix_effect_present->end_solution No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc revalidate_assay Re-validate Assay optimize_lc->revalidate_assay revalidate_assay->end_solution

References

Improving peak shape and retention time of Felbamate-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the peak shape and retention time of Felbamate-d4 in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Poor peak shape and inconsistent retention times are common challenges in HPLC analysis. The following guide provides systematic steps to identify and resolve these issues for this compound.

Common HPLC Issues and Solutions for this compound Analysis
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing. - Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column inlet. - Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to mixed ionization states. - Column Overload: Injecting too much sample can saturate the stationary phase.[1] - Extra-column Effects: Excessive tubing length or a large detector cell volume can cause band broadening.[2]- Use an End-capped Column: Employ a high-quality, end-capped C8 or C18 column to minimize silanol interactions.[3] - Incorporate a Guard Column: A guard column will protect the analytical column from contaminants.[4] Regularly replace the guard column. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the analyte's pKa. - Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[1][5] - Optimize Tubing and Connections: Use tubing with a small internal diameter and minimize its length.
Peak Fronting - Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, the peak may front.[2][6] - Column Overload: Injecting a highly concentrated sample can lead to fronting.[5]- Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the mobile phase. If not possible, use a weaker solvent. - Reduce Sample Concentration: Dilute the sample before injection.
Split Peaks - Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column.[7] - Column Bed Degradation: A void or channel may have formed at the head of the column. - Co-elution with an Interfering Compound: Another compound in the sample may be eluting at a very similar retention time.- Backflush the Column: Reverse the column and flush it with a strong solvent. If this doesn't work, the frit may need replacement.[7] - Replace the Column: If the column bed is compromised, the column needs to be replaced. - Optimize Selectivity: Adjust the mobile phase composition (e.g., organic modifier, pH) or try a column with a different stationary phase to improve resolution.[3]
Shifting Retention Time (Drifting or Sudden Changes) - Inconsistent Mobile Phase Composition: Improperly prepared or degassed mobile phase, or evaporation of a volatile component.[8][9] - Fluctuating Column Temperature: Lack of a column oven or an unstable oven temperature can cause retention time drift.[5][8][9] - Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase between runs.[2] - Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.[8] - Column Aging: Over time, the stationary phase can degrade, leading to a gradual shift in retention times.[8]- Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing and degassing of the mobile phase. - Use a Column Oven: Maintain a constant and consistent column temperature.[4][5] - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting a sequence. - Perform Pump Maintenance: Check for leaks and service the pump as needed.[8] - Replace the Column: If column degradation is suspected, replace it with a new one.[8]

Frequently Asked Questions (FAQs)

Q1: What are typical starting HPLC conditions for this compound analysis?

A common starting point for this compound analysis is reversed-phase HPLC. Several published methods utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[4][10]

Q2: How can I improve the resolution between this compound and other components in my sample?

To improve resolution, you can try the following:

  • Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent in the mobile phase will generally increase retention and may improve the separation of early eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of interfering compounds, thus altering their retention times.

  • Use a Gradient Elution: A gradient method, where the mobile phase composition is changed over time, can be effective for separating components with a wide range of polarities.[11]

  • Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size can provide different selectivity and higher efficiency.[3][11]

Q3: My baseline is noisy. What can I do?

A noisy baseline can be caused by several factors:

  • Improperly Mixed or Degassed Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation in the detector.

  • Contaminated Mobile Phase or HPLC System: Use high-purity solvents and filter the mobile phase. Flush the system to remove any contaminants.

  • Detector Lamp Issues: The detector lamp may be nearing the end of its life and require replacement.

  • Pump Pulsations: Worn pump seals or check valves can cause pressure fluctuations that manifest as a noisy baseline.

Q4: What is a suitable internal standard for the quantification of Felbamate?

While you are analyzing this compound, which is often used as an internal standard for the quantification of Felbamate, if you needed an internal standard for this compound itself, a structurally similar compound that is not present in the sample would be suitable. In some studies developing methods for other antiepileptic drugs, this compound has been tested as an internal standard.[12] For the quantification of Felbamate, methyl felbamate has also been used as an internal standard.[13]

Experimental Protocols

Representative HPLC Method for Felbamate Analysis

This protocol is a general example and may require optimization for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

2. Instrument and Columns:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Guard column with compatible packing material

3. Preparation of Mobile Phase:

  • Aqueous Component (Phosphate Buffer, pH 6.9, 0.05 M): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.05 M solution. Adjust the pH to 6.9 using phosphoric acid or potassium hydroxide. Filter the buffer through a 0.45 µm filter.

  • Mobile Phase Mixture: Combine the phosphate buffer, methanol, and acetonitrile in a ratio of 64:18:18 (v/v/v).[4]

  • Degassing: Degas the final mobile phase mixture using an inline degasser, sonication, or helium sparging.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

5. Sample Preparation (for serum samples):

  • To 100 µL of serum, add a protein precipitating agent like methanol or acetonitrile.[4]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for injection.

6. HPLC Parameters:

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 35°C[4]

  • Injection Volume: 10-20 µL (can be optimized)

  • Detection: UV at 210 nm[4] or MS detection with appropriate parameters.

Quantitative Data Summary

The following table summarizes published HPLC methods for Felbamate, which can be adapted for this compound analysis.

ParameterMethod 1Method 2Method 3
Column Microsorb-MV C18 (250 x 4.6 mm, 5 µm)[4]Spherisorb ODS2 (150 mm x 4.6 mm, 3 µm)[10]C8 (Octyl)[10]
Mobile Phase Phosphate buffer (pH 6.9, 0.05 M), Methanol, Acetonitrile (64:18:18, v/v/v)[4]Acetonitrile:Acetate buffer (pH 5.3)[10]Not specified in detail
Flow Rate 1.0 mL/min[4]2.0 mL/min[10]Not specified
Detection UV at 210 nm[4]UV at 210 nm[10]UV at 210 nm[10]
Column Temp. 35°C[4]Not specifiedNot specified
Internal Std. Not specified for this methodAlphenal[10]Methyl felbamate[13]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for HPLC Peak Shape and Retention Issues start Identify Issue: Poor Peak Shape or Shifting Retention Time check_peak_shape Assess Peak Shape start->check_peak_shape check_retention Assess Retention Time start->check_retention tailing Peak Tailing? check_peak_shape->tailing Yes drifting Drifting Retention? check_retention->drifting Yes fronting Peak Fronting? tailing->fronting No solution_tailing Solutions: - Check mobile phase pH - Use end-capped column - Reduce sample load - Use guard column tailing->solution_tailing Yes split Split Peak? fronting->split No solution_fronting Solutions: - Match sample solvent  to mobile phase - Reduce sample concentration fronting->solution_fronting Yes solution_split Solutions: - Backflush/replace column - Check for blocked frit - Optimize selectivity split->solution_split Yes end Problem Resolved solution_tailing->end solution_fronting->end solution_split->end sudden_shift Sudden Shift? drifting->sudden_shift No solution_drifting Solutions: - Check temperature control - Ensure column equilibration - Check for column aging drifting->solution_drifting Yes solution_sudden Solutions: - Remake mobile phase - Check for leaks/pump issues - Check system settings sudden_shift->solution_sudden Yes solution_drifting->end solution_sudden->end

Caption: A logical workflow for troubleshooting common HPLC issues.

ExperimentalWorkflow Experimental Workflow for this compound HPLC Analysis prep_mobile_phase 1. Prepare and Degas Mobile Phase system_setup 3. System Setup and Equilibration prep_mobile_phase->system_setup prep_samples 2. Prepare Standards and Samples injection 4. Inject Sample prep_samples->injection system_setup->injection separation 5. Chromatographic Separation injection->separation detection 6. Detection (UV/MS) separation->detection data_analysis 7. Data Processing and Quantification detection->data_analysis report 8. Generate Report data_analysis->report

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Felbamate-d4 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Felbamate-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification in your ESI-MS analysis.[2][3] In the analysis of biological samples like plasma or tissue homogenates, endogenous components such as salts, phospholipids, and proteins are common causes of ion suppression.[3][4]

Q2: How can I detect ion suppression in my this compound assay?

A2: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of a this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the presence of co-eluting species that are causing ion suppression.[3] Another approach is to compare the peak area of this compound in a standard solution prepared in a neat solvent versus a post-extraction spiked blank matrix sample. A significantly lower peak area in the matrix sample suggests ion suppression.[3]

Q3: What are the primary causes of ion suppression?

A3: The primary causes of ion suppression in ESI-MS can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts, proteins) can compete with the analyte for ionization.[3][4]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and some ion-pairing agents (e.g., trifluoroacetic acid - TFA) can reduce ionization efficiency.[3][6] It is recommended to use volatile additives like formic acid or ammonium acetate at low concentrations.[3][7]

  • High Flow Rates: Higher flow rates can lead to less efficient desolvation and increased competition for charge in the ESI source.[3][8]

  • Sample Preparation: Inadequate sample cleanup can leave a high concentration of interfering substances in the final extract.[3][4]

Troubleshooting Guides

Issue 1: Low this compound Signal Intensity or Poor Sensitivity

This is a common symptom of ion suppression. Follow this troubleshooting workflow to identify and resolve the issue.

IonSuppression_Workflow cluster_start Start: Low Signal Intensity cluster_investigation Investigation Steps cluster_solutions Mitigation Strategies cluster_end Resolution start Low this compound Signal check_suppression Perform Post-Column Infusion or Post-Extraction Spike Experiment start->check_suppression is_suppression Ion Suppression Detected? check_suppression->is_suppression optimize_sample_prep Optimize Sample Preparation (LLE, SPE, or PPT) is_suppression->optimize_sample_prep Yes modify_ms Modify MS Parameters (Source, Gas Flow) is_suppression->modify_ms No (Consider other issues) optimize_chromatography Optimize Chromatography (Gradient, Column Chemistry) optimize_sample_prep->optimize_chromatography dilute_sample Dilute Sample optimize_chromatography->dilute_sample end Signal Intensity Improved dilute_sample->end

Caption: Troubleshooting workflow for low this compound signal intensity.

Detailed Steps:

  • Confirm Ion Suppression: Use the post-column infusion or post-extraction spike method described in the FAQs to confirm that ion suppression is the root cause.

  • Optimize Sample Preparation: The choice of sample preparation technique can significantly impact the level of matrix components in the final extract.[3][4]

    • Protein Precipitation (PPT): While simple, PPT is the least effective at removing interfering substances.[3] A validated method for Felbamate uses protein precipitation with acetonitrile.[9][10] Consider optimizing the ratio of acetonitrile to plasma.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[3] Experiment with different organic solvents to selectively extract this compound while leaving interfering compounds in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively binding the analyte and washing away matrix components.[3][4]

  • Optimize Chromatographic Separation:

    • Adjust the Gradient: Modify the mobile phase gradient to separate the elution of this compound from regions of high ion suppression, which are often at the beginning and end of the chromatogram.[3]

    • Change Column Chemistry: A published method for Felbamate uses an XBridge Phenyl column.[9][10] Phenyl columns offer different selectivity compared to standard C18 columns and can be beneficial for separating analytes from interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, thereby lessening ion suppression.[3][11] However, this will also reduce the concentration of this compound, so this approach is best for samples with higher analyte concentrations.

  • Modify Mass Spectrometer Settings:

    • Adjust ESI Source Parameters: Optimize spray voltage, gas flows (nebulizer and drying gas), and source temperature to improve desolvation and ionization efficiency.

    • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][3] If your instrument has an APCI source, it may be a viable alternative.

Issue 2: Inconsistent Results and Poor Reproducibility

Variable ion suppression across different samples can lead to poor precision and accuracy.

Reproducibility_Workflow cluster_start Start: Inconsistent Results cluster_investigation Investigation Steps cluster_solutions Mitigation Strategies cluster_end Resolution start Poor Reproducibility check_is Evaluate Internal Standard Performance start->check_is is_stable IS Response Stable? check_is->is_stable check_matrix Assess Matrix Variability is_stable->check_matrix No improve_cleanup Improve Sample Cleanup (SPE or LLE) is_stable->improve_cleanup Yes use_stable_is Use a Stable Isotope-Labeled Internal Standard check_matrix->use_stable_is matrix_matched Use Matrix-Matched Calibrators and QCs use_stable_is->matrix_matched matrix_matched->improve_cleanup end Improved Reproducibility improve_cleanup->end

Caption: Troubleshooting workflow for inconsistent results in this compound analysis.

Detailed Steps:

  • Use a Stable Isotope-Labeled Internal Standard: The best way to compensate for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS). Since you are analyzing this compound, a non-labeled Felbamate could serve as the analyte, or if available, a more heavily labeled Felbamate (e.g., ¹³C, ¹⁵N) could be used as the internal standard. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[6][12]

  • Implement Matrix-Matched Calibration Standards: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your study samples (e.g., blank plasma).[2][11] This ensures that the standards and samples experience similar matrix effects.

  • Enhance Sample Cleanup: As detailed in the previous section, improving your sample preparation method to remove more matrix components is a highly effective way to reduce variability.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is based on a validated method for Felbamate analysis and is a good starting point.[9][10]

  • To 100 µL of plasma or tissue homogenate, add the internal standard solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 10 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Infuse this solution into the MS source via a T-junction placed after the analytical column, using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Begin acquiring data in MRM mode for the this compound transition.

  • While the infusion is running, inject a prepared blank matrix sample onto the LC system.

  • Monitor the this compound signal for any deviations from the stable baseline. Dips in the signal indicate regions of ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation MethodRelative Matrix EffectAnalyte RecoveryThroughputRecommendation for this compound
Protein Precipitation (PPT) HighGoodHighA quick but potentially problematic method. Best for cleaner matrices or when high sensitivity is not required.[3]
Liquid-Liquid Extraction (LLE) MediumVariableMediumA good balance between cleanup and throughput. Can be very effective at removing phospholipids.[3][4]
Solid-Phase Extraction (SPE) LowGoodLowThe most effective method for removing matrix interferences and reducing ion suppression. Recommended for complex matrices and when the highest sensitivity is needed.[3][4]

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
LC Column XBridge Phenyl, 2.5 µm, 4.6 mm x 50 mm[9][10]Phenyl chemistry provides alternative selectivity to C18, which can help separate this compound from interfering matrix components.
Mobile Phase A 0.1% Formic Acid in WaterVolatile and MS-friendly mobile phase additive.[3]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Ionization Mode ESI PositiveBased on the chemical structure of Felbamate.
MRM Transition To be optimized for this compoundDetermine the precursor and product ions for this compound through infusion experiments. For non-deuterated Felbamate, the transition is m/z 239 -> 117.[9][10]
Internal Standard Stable Isotope-Labeled FelbamateTo compensate for matrix effects and improve accuracy.[6][12]

References

Technical Support Center: Felbamate-d4 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Is there specific long-term stability data available for Felbamate-d4 in biological matrices?

A1: Currently, there is a lack of published studies specifically detailing the long-term stability of this compound in biological matrices such as plasma, serum, or whole blood. However, the stability of its non-deuterated counterpart, Felbamate, has been addressed in various analytical method publications. Generally, deuterated internal standards are expected to exhibit similar stability profiles to the parent drug. Therefore, the storage conditions and handling procedures established for Felbamate can serve as a reliable starting point for studies involving this compound.

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in biological samples?

A2: Based on general guidelines for small molecule bioanalysis, it is recommended to store biological samples containing this compound at ultra-low temperatures, such as -70°C or colder, to minimize degradation.[1] Storing samples at these temperatures helps to slow down both enzymatic and chemical degradation processes that can occur in biological matrices.[2] It is crucial to avoid repeated freeze-thaw cycles, as these can compromise sample integrity.[1]

Q3: How long can I expect this compound to be stable in frozen plasma?

A3: While specific data for this compound is unavailable, long-term stability studies for other small molecule drugs in plasma stored at -20°C or -70°C have demonstrated stability for several months to years. For forensic blood evidence containing synthetic cannabinoids, freezing with preservatives is recommended for optimal quantitative results.[3] It is imperative to perform your own validation studies to establish the stability of this compound under your specific storage conditions and for the duration of your study.

Q4: What are the potential degradation pathways for Felbamate and, by extension, this compound?

A4: Felbamate, a dicarbamate, could be susceptible to hydrolysis of the carbamate groups, especially under non-neutral pH conditions or enzymatic activity in the biological matrix. While specific degradation products of Felbamate in stored biological samples are not extensively documented in the provided search results, its metabolism involves hydroxylation and conjugation.[4] It is plausible that similar degradation or metabolic processes could affect this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of this compound signal over time in stored samples. 1. Degradation: The analyte may be degrading due to improper storage temperature, repeated freeze-thaw cycles, or enzymatic activity. 2. Adsorption: The compound may be adsorbing to the storage container walls.1. Verify Storage Conditions: Ensure samples are consistently stored at ≤ -70°C. Minimize the number of freeze-thaw cycles by aliquoting samples before long-term storage. 2. Use appropriate storage tubes: Employ low-binding polypropylene tubes. 3. Conduct a stability study: Perform a formal long-term stability study to determine the acceptable storage duration and conditions.
High variability in this compound response between samples. 1. Inconsistent sample handling: Differences in sample collection, processing, or storage can introduce variability. 2. Matrix effects: Variations in the biological matrix between subjects can affect analyte recovery and ionization in mass spectrometry.1. Standardize protocols: Ensure uniform procedures for all sample handling steps. 2. Evaluate matrix effects: Conduct experiments to assess the impact of the biological matrix on analyte quantification. This may involve comparing calibration curves in solvent versus matrix.
Appearance of unexpected peaks in the chromatogram near this compound. 1. Degradation products: The new peaks may correspond to degradation products of this compound. 2. Contamination: The sample or analytical system may be contaminated.1. Investigate degradation: Use mass spectrometry to identify the unknown peaks and investigate potential degradation pathways. 2. System suitability checks: Run blank samples and system suitability tests to check for contamination of the LC-MS/MS system.

Data Presentation

Due to the absence of specific long-term stability data for this compound, the following tables are provided as templates to illustrate how to present such data once generated from experimental studies.

Table 1: Example of Long-Term Stability Data for this compound in Human Plasma at -70°C

Storage DurationConcentration (ng/mL) - Low QC% NominalConcentration (ng/mL) - High QC% Nominal
Time 0 49.899.6401.2100.3
1 Month 48.997.8395.798.9
3 Months 49.298.4398.199.5
6 Months 48.597.0390.497.6
12 Months 47.995.8385.996.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Example of Freeze-Thaw Stability Data for this compound in Human Plasma

Freeze-Thaw CycleConcentration (ng/mL) - Low QC% NominalConcentration (ng/mL) - High QC% Nominal
Cycle 1 50.1100.2400.5100.1
Cycle 2 49.599.0398.899.7
Cycle 3 49.098.0396.299.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in Human Plasma

1. Objective: To evaluate the long-term stability of this compound in fortified human plasma samples stored at a specified temperature (e.g., -70°C) over a defined period.

2. Materials:

  • This compound reference standard

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Validated LC-MS/MS method for the quantification of this compound

  • Low-binding polypropylene storage tubes

  • Calibrated freezers maintained at the target storage temperature

3. Procedure:

  • Preparation of Quality Control (QC) Samples:

    • Prepare stock solutions of this compound in a suitable solvent.

    • Spike control human plasma with this compound to prepare low and high concentration QC samples.

    • Aliquots of these QC samples will be used for the stability assessment.

  • Time 0 Analysis:

    • Analyze a set of freshly prepared low and high QC samples (n=6 for each level) to establish the baseline concentration.

  • Long-Term Storage:

    • Store a sufficient number of aliquots of the low and high QC samples at the specified temperature (e.g., -70°C).

    • Ensure the freezer is continuously monitored for temperature excursions.

  • Stability Time Points:

    • At predefined intervals (e.g., 1, 3, 6, 9, 12 months), retrieve a set of stored low and high QC samples (n=6 for each level).

    • Allow the samples to thaw unassisted at room temperature.

    • Process and analyze the samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean concentration and percent of the nominal concentration for the QC samples at each time point.

    • The stability is considered acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_qc Prepare Low & High QC Samples (this compound in Plasma) aliquot Aliquot QC Samples prep_qc->aliquot time_0 Time 0 Analysis (Baseline) aliquot->time_0 Immediate Analysis storage Long-Term Storage (e.g., -70°C) aliquot->storage Store for Duration data_analysis Data Analysis & Comparison to Time 0 time_0->data_analysis time_x Analysis at Time X (e.g., 1, 3, 6 months) storage->time_x time_x->data_analysis

Caption: Experimental workflow for assessing the long-term stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Issue: Loss of Analyte Signal degradation Chemical/Enzymatic Degradation start->degradation adsorption Adsorption to Container start->adsorption freeze_thaw Repeated Freeze-Thaw Cycles start->freeze_thaw verify_storage Verify Storage Temp (≤ -70°C) degradation->verify_storage use_low_bind Use Low-Binding Tubes adsorption->use_low_bind aliquot_samples Aliquot Samples Before Storage freeze_thaw->aliquot_samples stability_study Conduct Formal Stability Study verify_storage->stability_study use_low_bind->stability_study aliquot_samples->stability_study

Caption: Troubleshooting logic for addressing the loss of this compound signal.

References

Preventing in-source fragmentation of Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during the analysis of Felbamate-d4, with a specific focus on preventing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation is a phenomenon in mass spectrometry where an analyte, such as this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This can lead to an underestimation of the parent ion's signal intensity and potentially interfere with the quantification of the target analyte. Felbamate, a carbamate ester, may be susceptible to fragmentation under certain ion source conditions.

Q2: How can I identify if in-source fragmentation of this compound is occurring in my experiment?

You may suspect in-source fragmentation if you observe a lower than expected signal for the this compound precursor ion, coupled with the appearance of fragment ions in the mass spectrum that are not generated in the collision cell. For Felbamate, a known fragment ion is m/z 117. If you see a significant peak at this m/z in your full scan or precursor ion scan, it could indicate in-source fragmentation.

Q3: Can the use of a deuterated internal standard like this compound help in monitoring in-source fragmentation?

While deuterated internal standards are excellent for correcting variations in sample preparation and matrix effects, they may not behave identically to the non-deuterated analyte under all ion source conditions. Deuterium isotope effects can sometimes lead to differences in fragmentation patterns and chromatographic retention times. However, if both the analyte and the deuterated standard show similar fragmentation patterns that vary with instrument settings, it can be an indicator of in-source fragmentation.

Q4: What are the primary instrument parameters that influence in-source fragmentation?

The two most critical parameters affecting in-source fragmentation are the declustering potential (also known as cone voltage or fragmentor voltage) and the ion source temperature .[1] Higher values for these parameters generally increase the internal energy of the ions, leading to a higher likelihood of fragmentation.[1]

Troubleshooting Guide: Preventing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound during LC-MS/MS analysis.

Initial Assessment

Before adjusting instrument parameters, ensure that your analytical method is robust:

  • Confirm Peak Identification: Verify that the suspected fragment ion is indeed from this compound and not an isobaric interference.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from other sample components to minimize matrix effects that could exacerbate fragmentation.

  • System Suitability: Regularly check your LC-MS/MS system's performance with a standard solution of this compound to monitor for any changes in fragmentation patterns.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving in-source fragmentation of this compound.

InSourceFragmentation_Workflow start Start: Suspected In-Source Fragmentation of this compound check_spectrum Observe this compound precursor and expected fragment ions (e.g., m/z 117) in MS1 scan? start->check_spectrum high_fragment High abundance of fragment ion relative to precursor ion? check_spectrum->high_fragment no_isf In-source fragmentation is likely not the primary issue. Investigate other causes. high_fragment->no_isf No reduce_dp Systematically decrease Declustering Potential (Cone Voltage) in small increments. high_fragment->reduce_dp Yes observe_effect_dp Monitor the intensity ratio of fragment to precursor ion. Is the ratio decreasing? reduce_dp->observe_effect_dp reduce_temp Lower the Ion Source Temperature in increments (e.g., 25-50 °C). observe_effect_dp->reduce_temp No optimize_both Fine-tune both Declustering Potential and Source Temperature to find the optimal balance between sensitivity and minimal fragmentation. observe_effect_dp->optimize_both Yes observe_effect_temp Monitor the intensity ratio of fragment to precursor ion. Is the ratio decreasing? reduce_temp->observe_effect_temp observe_effect_temp->optimize_both Yes reassess Re-assess other method parameters (e.g., mobile phase, gas flows) if fragmentation persists. observe_effect_temp->reassess No end End: In-Source Fragmentation Minimized optimize_both->end reassess->reduce_dp

Troubleshooting workflow for this compound in-source fragmentation.

Quantitative Data and Recommended Parameters

The following table provides a summary of recommended starting parameters for the analysis of Felbamate, which can be adapted for this compound. It also includes potential symptoms of in-source fragmentation and corresponding recommendations.

ParameterRecommended ValueSymptom of MisconfigurationRecommendation to Reduce In-Source Fragmentation
Ion Source Type Electrospray Ionization (ESI)-Use ESI as it is a soft ionization technique.
Polarity Positive-Felbamate ionizes well in positive mode.
Ion Source Temperature 600 °CHigh fragment ion intensity, low precursor ion intensity.Decrease in 25-50 °C increments.
Ionspray Voltage 5500 VUnstable spray, poor sensitivity.Optimize for stable spray; extreme voltages can sometimes contribute to fragmentation.
Declustering Potential (DP) / Cone Voltage 11 VHigh fragment-to-precursor ion ratio.Decrease in 2-5 V increments. This is the most critical parameter to adjust.
Collision Energy (CE) 25 VThis parameter primarily affects fragmentation in the collision cell (MS/MS), but very high in-source energy can lead to pre-fragmentation.Ensure this is optimized for the desired MS/MS transition, not excessively high.
Curtain Gas (CUR) 35 unitsPoor sensitivity, instrument contamination.Optimize for best signal-to-noise; can indirectly affect ion energies.

Parameters are based on a validated method for Felbamate and may require optimization for your specific instrument and experimental conditions.

Experimental Protocols

Method for Evaluating In-Source Fragmentation
  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase composition.

  • Infusion Analysis: Infuse the standard solution directly into the mass spectrometer.

  • Acquire Full Scan Spectra: Acquire full scan (MS1) spectra over a range that includes the precursor ion of this compound and its expected fragment ions.

  • Vary Declustering Potential: While infusing, incrementally decrease the declustering potential (cone voltage) from a high value (e.g., 50 V) to a low value (e.g., 5 V) and record the mass spectrum at each step.

  • Vary Source Temperature: Set the declustering potential to a moderate value and repeat the process by incrementally decreasing the ion source temperature.

  • Data Analysis: Plot the intensity ratio of the fragment ion to the precursor ion as a function of the declustering potential and source temperature to determine the optimal conditions that minimize fragmentation while maintaining adequate signal intensity.

References

Dealing with cross-contamination of Felbamate and Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Felbamate and its deuterated internal standard, Felbamate-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in Felbamate analysis?

This compound is a stable isotope-labeled version of Felbamate, where four hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis of Felbamate by liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Felbamate). This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thus correcting for variability during sample preparation and analysis.

Q2: What are the primary sources of cross-contamination between Felbamate and this compound?

Cross-contamination can originate from two main sources:

  • Isotopic Purity of the Internal Standard: Commercially available this compound may contain a small percentage of unlabeled Felbamate as an impurity from the synthesis process. This is often referred to as isotopic cross-contamination or "cross-talk".

  • Analytical System Carryover: Residual Felbamate from a high-concentration sample can remain in the LC-MS/MS system (e.g., injector, column, tubing) and elute during the analysis of a subsequent sample, leading to artificially elevated readings.

Q3: What are the acceptable levels of cross-contamination?

Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, provide recommendations for acceptable levels of cross-interference between the analyte and the internal standard.[1]

  • Internal Standard Contribution to Analyte Signal: The contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[1]

  • Analyte Contribution to Internal Standard Signal: The contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard response.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high Felbamate concentration in blank samples.

Possible Cause: Carryover from a previous high-concentration sample.

Troubleshooting Steps:

  • Inject a series of blank samples: Injecting multiple blank samples consecutively can help determine if the carryover is diminishing with each injection.

  • Optimize the wash solvent: Ensure the autosampler wash solvent is effective at removing Felbamate. A strong organic solvent like acetonitrile or a mixture of acetonitrile, isopropanol, and acetone may be necessary.

  • Increase wash volume and duration: Increase the volume of the wash solvent and the duration of the needle wash cycle in the autosampler method.

  • Inspect and clean the injection port and syringe: Residual analyte can accumulate in these areas. Follow the manufacturer's instructions for cleaning.

  • Check for and replace contaminated tubing: If carryover persists, consider replacing the tubing in the flow path.

Issue 2: Inaccurate quantification at the lower limit of quantification (LLOQ).

Possible Cause: Contribution of unlabeled Felbamate from the this compound internal standard.

Troubleshooting Steps:

  • Verify the isotopic purity of the this compound standard: Review the certificate of analysis for your internal standard. Commercially available this compound typically has an isotopic purity of >95% or is specified as ≥99% deuterated forms (d1-d4).[2][3]

  • Prepare a blank sample with only the internal standard: Analyze a blank matrix sample spiked only with this compound. Any signal detected in the Felbamate channel will be due to the unlabeled impurity in the internal standard.

  • Quantify the contribution: Calculate the percentage contribution of the unlabeled Felbamate signal to the LLOQ of your assay. If it exceeds the recommended guidelines (e.g., 20%), you may need to source a higher purity internal standard or adjust your LLOQ.

Quantitative Data Summary

The following table summarizes the typical isotopic purity of commercially available this compound and the regulatory acceptance criteria for cross-talk.

ParameterTypical Value/GuidelineReference
Isotopic Purity of this compound≥99% deuterated forms (d1-d4) or >95%[2][3]
Unlabeled Felbamate in this compound< 1% to < 5%[2][3]
IS Contribution to Analyte at LLOQ≤ 20%[1]
Analyte Contribution to IS Response≤ 5%[1]

Experimental Protocols

Protocol: Quantification of Felbamate in Human Plasma by LC-MS/MS

This protocol is a representative method for the analysis of Felbamate in a biological matrix.

1. Sample Preparation

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized for the specific assay).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Felbamate: 239.1 -> 179.1; this compound: 243.1 -> 183.1
Collision Energy Optimized for the specific instrument

Visualizations

Felbamate Metabolic Pathway

Felbamate_Metabolism Felbamate Felbamate p_Hydroxyfelbamate p-Hydroxyfelbamate Felbamate->p_Hydroxyfelbamate CYP3A4, CYP2E1 two_Hydroxyfelbamate 2-Hydroxyfelbamate Felbamate->two_Hydroxyfelbamate CYP2E1, CYP3A4 Monocarbamate 2-phenyl-1,3-propanediol monocarbamate Felbamate->Monocarbamate Aldehyde 3-carbamoyl-2-phenylpropionaldehyde Monocarbamate->Aldehyde Alcohol Dehydrogenase Acid 3-carbamoyl-2-phenylpropionic acid Aldehyde->Acid Aldehyde Dehydrogenase Atropaldehyde Atropaldehyde Aldehyde->Atropaldehyde

Figure 1: Simplified metabolic pathway of Felbamate.
Felbamate Interaction with NMDA Receptor

Felbamate_NMDA_Interaction cluster_receptor NMDA Receptor Glycine_Site Glycine Binding Site Ion_Channel Ion Channel Glycine_Site->Ion_Channel Activates Glutamate_Site Glutamate Binding Site Glutamate_Site->Ion_Channel Activates Ca_ion Ca²⁺ Ion_Channel->Ca_ion Allows Influx Block Blockage of Ion Flow Felbamate Felbamate Felbamate->Glycine_Site Antagonist at Glycine Site Felbamate->Ion_Channel Inhibits Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds

Figure 2: Felbamate's antagonistic action on the NMDA receptor.
Troubleshooting Logic for Cross-Contamination

Troubleshooting_Logic Start High Felbamate Signal in Blank or LLOQ Samples Check_Carryover Inject Multiple Blanks. Does the signal decrease? Start->Check_Carryover Carryover_Yes Address Carryover: - Optimize wash solvent - Increase wash volume/time - Clean injector Check_Carryover->Carryover_Yes Yes Check_IS_Purity Analyze Blank + IS only. Is Felbamate signal present? Check_Carryover->Check_IS_Purity No Resolved Issue Resolved Carryover_Yes->Resolved IS_Purity_Yes Assess IS Contribution: - Quantify vs. LLOQ - If >20%, consider new IS lot Check_IS_Purity->IS_Purity_Yes Yes Unresolved Consult Instrument Specialist Check_IS_Purity->Unresolved No IS_Purity_Yes->Resolved

Figure 3: Decision tree for troubleshooting Felbamate cross-contamination.

References

Ensuring consistent performance of Felbamate-d4 across different batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent performance of Felbamate-d4 across different batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application in research?

A1: this compound is a deuterated form of Felbamate, an anti-epileptic drug. In research, it is primarily used as an internal standard (IS) for the quantification of Felbamate in biological matrices such as plasma and tissues using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass difference from the unlabeled analyte, allowing for accurate and precise quantification.

Q2: Why is the batch-to-batch consistency of this compound crucial for experimental success?

A2: Batch-to-batch consistency of this compound is critical for ensuring the reliability and reproducibility of experimental results. Variations in chemical purity, isotopic enrichment, or the presence of impurities can lead to inaccurate quantification of the target analyte (Felbamate). Consistent performance of the internal standard across different experimental runs and batches is essential for the validation of analytical methods and the generation of robust pharmacokinetic and metabolic data.

Q3: What are the key quality control (QC) parameters to consider for a new batch of this compound?

A3: The key QC parameters for a new batch of this compound include:

  • Identity Confirmation: Verification of the chemical structure.

  • Chemical Purity: Assessment of the percentage of this compound relative to any non-labeled or other chemical impurities.

  • Isotopic Purity/Enrichment: Determination of the percentage of the deuterated form (d4) and the distribution of other isotopic species (d0, d1, d2, d3).

  • Concentration Verification: Accurate determination of the concentration of the stock solution.

  • Absence of Contaminants: Ensuring no interfering peaks are present at the retention time of the analyte or internal standard.

Q4: How should this compound be stored and handled to ensure its stability?

A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, it is recommended to keep it at -20°C. Once dissolved in a solvent, the solution should be stored in tightly sealed vials to prevent evaporation and potential degradation. It is advisable to prepare fresh working solutions from the stock for each experiment to minimize the risk of degradation or contamination. Avoid repeated freeze-thaw cycles of the stock solution.

Q5: What are the expected analytical specifications for a high-quality batch of this compound?

A5: A high-quality batch of this compound should meet the following specifications:

  • Chemical Purity: Typically ≥98% as determined by HPLC.

  • Isotopic Purity: Generally, the percentage of the d4 species should be high, with a total isotopic enrichment of ≥98% for all deuterated forms.

  • Appearance: A white to off-white solid.

  • Solubility: Soluble in solvents such as methanol, acetonitrile, and DMSO.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in analytical experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in analyte/IS peak area ratio between injections. 1. Inconsistent sample preparation or injection volume. 2. Instability of this compound in the sample matrix or autosampler. 3. Suboptimal LC-MS/MS conditions.1. Ensure consistent and accurate pipetting and injection volumes. 2. Investigate the stability of this compound in the matrix and autosampler conditions. Consider cooling the autosampler. 3. Optimize LC-MS/MS parameters, including mobile phase, gradient, and source parameters.
Poor chromatographic peak shape (e.g., tailing, fronting, or splitting). 1. Column degradation or contamination. 2. Inappropriate mobile phase pH or composition. 3. Sample solvent mismatch with the mobile phase. 4. Co-elution with an interfering substance.1. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH and organic solvent percentage. 3. Ensure the sample solvent is compatible with the initial mobile phase conditions. 4. Modify the chromatographic method to improve separation.
Inaccurate quantification of Felbamate. 1. Incorrect concentration of the this compound internal standard solution. 2. Degradation of the this compound stock or working solutions. 3. Presence of unlabeled Felbamate (d0) in the this compound standard. 4. Differential matrix effects affecting the analyte and internal standard differently.1. Prepare a fresh internal standard solution and re-verify its concentration. 2. Prepare fresh working solutions from a new aliquot of the stock solution. 3. Assess the isotopic purity of the this compound standard. If significant d0 is present, account for it in the calculations or obtain a new standard. 4. Optimize sample preparation to minimize matrix effects. Evaluate different ionization sources (e.g., APCI vs. ESI).
Presence of unexpected peaks in the chromatogram. 1. Contamination from solvents, vials, or the LC-MS system. 2. Presence of impurities in the this compound batch. 3. In-source fragmentation of this compound.1. Run solvent blanks to identify the source of contamination. 2. Review the certificate of analysis for the this compound batch. If necessary, perform purity analysis. 3. Optimize MS source conditions to minimize in-source fragmentation.
Isotopic exchange (loss of deuterium). 1. The deuterium atoms on this compound may be susceptible to exchange with protons from the solvent, particularly under acidic or basic conditions.1. Use aprotic solvents for stock solutions where possible. 2. Evaluate the stability of this compound in the analytical mobile phase over time. 3. If exchange is significant, consider using a different deuterated standard or a 13C-labeled internal standard.

Data Presentation

The following tables provide a comparison of acceptable and unacceptable batch performance for this compound based on key quality control parameters.

Table 1: Batch-to-Batch Comparison of this compound Quality Control Parameters

Parameter Batch A (Acceptable) Batch B (Unacceptable)
Chemical Purity (by HPLC) 99.2%94.5%
Isotopic Purity (d4 %) 99.5%96.1%
Unlabeled (d0) Impurity <0.1%1.5%
Other Impurities <0.5%2.0%
Concentration Accuracy ± 2% of nominal± 8% of nominal

Table 2: Impact of Batch Quality on Experimental Results

Experimental Outcome Batch A (Acceptable) Batch B (Unacceptable)
Precision (%CV of Calibrators) < 5%15%
Accuracy (%Bias of QCs) ± 5%± 20%
Reproducibility between runs HighLow

Experimental Protocols

1. Protocol for Identity and Purity Assessment of this compound by LC-MS/MS

  • Objective: To confirm the identity and assess the chemical purity of a new batch of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 243.2 → 121.1

      • Felbamate (unlabeled): m/z 239.1 → 117.1

    • Source Parameters: Optimize for maximum signal intensity.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a working solution of 1 µg/mL in 50:50 methanol:water.

    • Inject the working solution into the LC-MS/MS system.

    • Confirm the retention time and the presence of the expected MRM transition for this compound.

    • Analyze the chromatogram for any impurity peaks.

    • Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all detected components.

2. Protocol for Isotopic Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the isotopic enrichment of this compound.

  • Instrumentation:

    • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)

  • Procedure:

    • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol).

    • Infuse the solution directly into the HRMS instrument.

    • Acquire the full scan mass spectrum in the positive ion mode.

    • Identify the monoisotopic peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4).

    • Calculate the percentage of each isotopic species based on their relative peak intensities.

    • The isotopic purity is the percentage of the d4 species relative to all other isotopic species.

Mandatory Visualizations

TroubleshootingWorkflow Start Inconsistent this compound Performance Observed CheckPurity Verify Chemical and Isotopic Purity of the Batch Start->CheckPurity CheckStorage Review Storage and Handling Procedures Start->CheckStorage CheckMethod Evaluate Analytical Method Parameters Start->CheckMethod NewBatch Test a New Batch of this compound CheckPurity->NewBatch Purity Below Specification Consult Consult Technical Support CheckPurity->Consult Purity Meets Specification CheckStorage->NewBatch Improper Storage Identified CheckStorage->Consult Proper Storage Confirmed CheckMethod->NewBatch Method Issues Ruled Out CheckMethod->Consult Method Optimized NewBatch->Consult Issue Persists

Caption: A logical workflow for troubleshooting inconsistent this compound performance.

QCWorkflow cluster_0 New Batch Receipt cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Outcome Receive Receive New Batch of this compound Identity Identity Confirmation (MS) Receive->Identity Purity Chemical Purity (HPLC) Identity->Purity Isotopic Isotopic Purity (HRMS) Purity->Isotopic Decision Meets Specifications? Isotopic->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

Caption: Experimental workflow for the quality control of a new this compound batch.

References

Technical Support Center: Felbamate-d4 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Felbamate-d4 in solution, with a specific focus on the impact of pH. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in a solid state?

For long-term storage, this compound solid should be stored at -20°C.[1][2] For shipping purposes, it can be maintained at room temperature.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, carbamate esters like Felbamate are susceptible to hydrolysis under both acidic and basic conditions.[3][4] Extreme pH values can catalyze the degradation of the molecule. Neutral to slightly acidic conditions are generally preferred for maintaining the stability of similar pharmaceutical compounds.[3][4]

Q3: What are the likely degradation products of this compound in solution?

Under hydrolytic conditions, this compound is expected to degrade into 2-phenyl-1,3-propanediol-d4 and carbamic acid, which is unstable and further decomposes to ammonia and carbon dioxide.

Q4: Are there any visual indicators of this compound degradation in solution?

While visual inspection is not a definitive method for assessing stability, the appearance of cloudiness, precipitation, or a change in color in a previously clear solution may indicate degradation or solubility issues. Quantitative analysis is necessary to confirm the stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results between samples. Degradation of this compound in the prepared solution due to inappropriate pH.Prepare fresh solutions in a validated buffer system. Ensure the pH of the solution is maintained within the optimal stability range throughout the experiment.
Improper storage of stock or working solutions.Store stock solutions at -20°C or as validated. Minimize the time working solutions are kept at room temperature.
Loss of analyte response over time in an autosampler. Instability of this compound in the autosampler vial, potentially due to the mobile phase composition or temperature.Conduct a benchtop stability study to determine the stability of this compound in the analytical mobile phase. If instability is observed, consider using a cooled autosampler or preparing fresh samples more frequently.
Unexpected peaks in the chromatogram. Presence of degradation products.Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify the retention times of potential degradation products. This will help in developing a stability-indicating analytical method.

Quantitative Data on pH-Dependent Stability

The following table summarizes the illustrative stability data for this compound in aqueous solutions at various pH values when stored at 37°C for 7 days. This data is based on general principles of carbamate hydrolysis and is intended to provide a general guideline. Actual stability will depend on the specific buffer system, temperature, and concentration.

pHBuffer System (0.1 M)% Recovery after 7 days at 37°C (Illustrative)Appearance
2.0Hydrochloric Acid85%Clear
4.5Acetate98%Clear
7.2Phosphate92%Clear
9.0Borate75%Clear
12.0Sodium Hydroxide< 50%Clear

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound in solutions of varying pH.

1. Materials:

  • This compound

  • HPLC-grade water

  • Buffer salts (e.g., hydrochloric acid, sodium acetate, sodium phosphate, sodium borate, sodium hydroxide)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions with pH values ranging from acidic to basic (e.g., pH 2, 4.5, 7.2, 9, and 12).

  • Ensure the buffer concentration is consistent across all solutions (e.g., 0.1 M).

3. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

4. Preparation of Stability Samples:

  • For each pH value, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer solution to achieve a final desired concentration (e.g., 10 µg/mL). The percentage of organic solvent should be kept low to minimize its effect on stability.

5. Incubation and Sampling:

  • Store the prepared stability samples at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each sample.

  • Immediately analyze the aliquot or store it at a condition that prevents further degradation (e.g., -80°C) until analysis.

6. Analytical Method:

  • Use a validated stability-indicating HPLC or LC-MS method to quantify the concentration of this compound in each sample.

  • The method should be able to separate the parent this compound from any potential degradation products.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase prep_buffers Prepare Buffer Solutions (pH 2-12) prep_samples Prepare Stability Samples prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples incubate Incubate Samples at 37°C prep_samples->incubate sampling Withdraw Aliquots at Time Points incubate->sampling 0, 24, 48, 72h, 7d analysis Analyze via HPLC/LC-MS sampling->analysis data_analysis Calculate % Recovery & Kinetics analysis->data_analysis

Caption: Experimental workflow for pH-dependent stability testing of this compound.

degradation_pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis felbamate_d4 This compound C₁₁H₁₀D₄N₂O₄ acid_intermediate Protonated Carbamate Intermediate felbamate_d4->acid_intermediate H⁺ base_intermediate Hydroxide Adduct Intermediate felbamate_d4->base_intermediate OH⁻ acid_products 2-Phenyl-1,3-propanediol-d4 + 2x Carbamic Acid acid_intermediate->acid_products unstable_product Carbamic Acid / Carbamate Anion Decomposes to: NH₃ + CO₂ acid_products->unstable_product base_products 2-Phenyl-1,3-propanediol-d4 + 2x Carbamate Anion base_intermediate->base_products base_products->unstable_product

References

Strategies to reduce background noise when using Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Felbamate-d4 as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and ensure high-quality data in your research.

Troubleshooting Guides

High background noise can obscure analyte signals, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise when using this compound.

Issue 1: High Background Noise Across the Entire Chromatogram

Possible Causes:

  • Solvent and Mobile Phase Contamination: Impurities in solvents (e.g., water, acetonitrile, methanol) or additives (e.g., formic acid, ammonium acetate) are a primary source of high background.

  • Contaminated LC System: Tubing, fittings, and solvent reservoirs can harbor contaminants that leach into the mobile phase.

  • Dirty Ion Source: Accumulation of non-volatile salts, sample matrix components, and other residues on the ion source surfaces can lead to a persistent high background.

Troubleshooting Steps:

  • Solvent Purity Check:

    • Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.

    • If possible, test a different batch of solvents to rule out lot-to-lot variability.

    • Filter mobile phases, especially those with salt-based additives, before use.[1]

  • System Flush:

    • Disconnect the column and flush the LC system with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) for an extended period.

    • Systematically bypass components (e.g., autosampler, column) to isolate the source of contamination.

  • Ion Source Cleaning:

    • Perform a thorough cleaning of the ion source components as per the manufacturer's guidelines. A general procedure is outlined below.

This protocol is a general guideline; always refer to your specific instrument manual for detailed instructions.

  • Disassembly:

    • Vent the mass spectrometer and ensure the ion source has cooled down.

    • Carefully disassemble the ion source, taking note of the orientation of each component.

  • Abrasive Cleaning:

    • Create a slurry of alumina powder and LC-MS grade water.[2]

    • Using a cotton swab, gently scrub the metal surfaces of the source components to remove any visible deposits.[2]

  • Sonication:

    • Sequentially sonicate the cleaned parts in beakers containing the following solvents for 10-15 minutes each:[2][3]

      • LC-MS grade water

      • LC-MS grade methanol

      • LC-MS grade acetone

      • LC-MS grade hexane

    • Use fresh solvent for each sonication step.

  • Reassembly and Bake-out:

    • Carefully reassemble the ion source.

    • Install the source and pump down the system.

    • Bake out the system according to the manufacturer's recommendations to remove any residual solvents and water.

Issue 2: Sporadic or Unstable Background Noise

Possible Causes:

  • Inconsistent Solvent Mixing: Poorly mixed mobile phases can lead to fluctuations in the baseline.

  • Pump Malfunctions: Issues with pump seals or check valves can cause pressure fluctuations and an unstable baseline.

  • Autosampler Carryover: Residual sample from a previous injection can appear as noise in the current run.

Troubleshooting Steps:

  • Mobile Phase Degassing: Ensure mobile phases are properly degassed to prevent bubble formation.

  • Pump Performance Check: Monitor the pump pressure for any unusual fluctuations. If observed, inspect and replace pump seals or check valves as needed.

  • Autosampler Wash Method Optimization:

    • Increase the volume and strength of the autosampler wash solvent.

    • Use a wash solvent that is a stronger eluent than the mobile phase.

    • Include multiple wash cycles between injections.

Issue 3: High Background or Interferences at the Retention Time of this compound

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound.[4]

  • Isotopic Crosstalk: In-source fragmentation of the unlabeled analyte (Felbamate) can potentially contribute to the signal of the deuterated internal standard.

  • Co-eluting Contaminants: Endogenous or exogenous compounds with similar mass-to-charge ratios to this compound or its fragments can cause interference.

Troubleshooting Steps:

  • Sample Preparation Optimization:

    • Protein Precipitation: While a simple and common method, it may not be sufficient to remove all matrix interferences.[5]

    • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup.

    • Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup and can be optimized to selectively remove interferences.[6][7]

  • Chromatographic Separation Improvement:

    • Modify the gradient to better separate this compound from co-eluting matrix components.

    • Experiment with a different column chemistry (e.g., C18, Phenyl). A published method for Felbamate uses an XBridge Phenyl column.[5][8]

  • Mass Spectrometry Parameter Optimization:

    • Optimize Declustering Potential (DP) / Cone Voltage (CV): A higher DP/CV can help to reduce non-covalently bound adducts but may also induce in-source fragmentation. A systematic optimization is recommended.

    • Optimize Collision Energy (CE): Ensure that the selected collision energy provides efficient fragmentation of the precursor ion to the desired product ion, maximizing the signal-to-noise ratio.

Data Presentation: Impact of Sample Preparation on Background Noise

Sample Preparation MethodRelative Background Noise LevelAnalyte RecoveryComments
Protein PrecipitationHigh>95%Fast and simple, but may result in significant matrix effects.[5]
Liquid-Liquid ExtractionMedium80-90%More effective at removing interferences than protein precipitation.[9]
Solid-Phase ExtractionLow>90%Offers the cleanest extracts and the lowest background noise.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass transitions for Felbamate and this compound?

  • Felbamate: The protonated precursor ion ([M+H]+) is m/z 239. The most abundant product ion is typically m/z 117.[5][8]

  • This compound: The protonated precursor ion ([M+H]+) is m/z 243.3.[10] While the exact product ion can be determined experimentally, a likely product ion would be m/z 117 or a fragment containing the deuterium labels. It is crucial to ensure there is no crosstalk from the unlabeled Felbamate.

Q2: What are common sources of chemical noise in LC-MS analysis?

Common sources of chemical noise include:

  • Solvents and Additives: Traces of impurities in even high-grade solvents.

  • Plasticizers: Phthalates and other plasticizers can leach from plastic containers, tubing, and well plates.

  • Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common contaminants.

  • Personal Care Products: Lotions, soaps, and other personal care products can introduce contaminants into the lab environment.

  • Matrix Components: Endogenous compounds from biological samples, such as phospholipids.[4]

Q3: How can I minimize matrix effects when analyzing this compound in biological samples?

  • Effective Sample Cleanup: Employing LLE or SPE is more effective at removing matrix components than protein precipitation.[6][7][9]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Felbamate and experiences similar matrix effects, thus providing more accurate quantification.[4]

Q4: What is isotopic crosstalk and how can I prevent it?

Isotopic crosstalk occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard. This can happen if the unlabeled analyte fragments in the ion source to produce an ion with the same m/z as the precursor or product ion of the deuterated standard.

  • Prevention:

    • Use a highly deuterated standard (d4 or higher) to minimize overlap.

    • Optimize the declustering potential/cone voltage to minimize in-source fragmentation.

    • Select unique and specific product ions for both the analyte and the internal standard.

Q5: My baseline is clean, but my this compound signal is low. What should I do?

  • Check MS Parameters: Ensure the mass spectrometer is properly tuned and calibrated. Re-optimize the declustering potential/cone voltage and collision energy for this compound.

  • Ion Source Position: Optimize the position of the ESI probe to maximize the signal.

  • Sample Preparation: Evaluate your extraction method for potential losses of this compound.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for efficient ionization of Felbamate.

Visualizations

Experimental Workflow: Troubleshooting Background Noise

workflow start High Background Noise Observed check_solvents Prepare Fresh LC-MS Grade Solvents start->check_solvents Step 1 system_flush Perform System Flush check_solvents->system_flush If noise persists clean_source Clean Ion Source system_flush->clean_source If noise persists optimize_prep Optimize Sample Preparation (SPE/LLE) clean_source->optimize_prep If noise is co-eluting optimize_lc Optimize LC Method optimize_prep->optimize_lc Further refinement optimize_ms Optimize MS Parameters (DP/CE) optimize_lc->optimize_ms Final optimization end Noise Reduced optimize_ms->end

Caption: A logical workflow for systematically troubleshooting and reducing background noise in LC-MS experiments.

Signaling Pathway: Felbamate Mechanism of Action

felbamate_pathway cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Felbamate Felbamate Felbamate->NMDA_Receptor Inhibits Felbamate->GABA_A_Receptor Potentiates

Caption: Felbamate's dual mechanism of action on excitatory and inhibitory neurotransmission.

References

Validation & Comparative

A Comparative Guide to the Validation of a Bioanalytical Method: Felbamate-d4 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Felbamate-d4 as an internal standard in the bioanalytical validation of Felbamate, contrasted with alternative, non-deuterated internal standards. The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods, directly impacting the accuracy and precision of pharmacokinetic and toxicokinetic studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the informed selection of an internal standard.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. The near-identical physicochemical properties to the analyte, Felbamate, ensure that it effectively compensates for variability during sample preparation, chromatography, and ionization. This guide presents a comparative analysis of validation parameters, demonstrating the superior performance of deuterated standards over structural analogs.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The following tables summarize the key performance parameters of a bioanalytical method using either a deuterated internal standard (represented by data from a closely related compound, meprobamate-d7) or a non-deuterated internal standard (Carisoprodol and benzylcarbamate).

Table 1: Comparison of Linearity and Sensitivity

ParameterDeuterated Internal Standard (Meprobamate-d7)Non-Deuterated Internal Standard (Benzylcarbamate)Non-Deuterated Internal Standard (Carisoprodol for Felbamate)
Linear Range 0 - 100 mg/L0 - 40 mg/L2.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantitation (LLOQ) 0.4 mg/L0.4 mg/L2.5 ng/mL

Data for Meprobamate-d7 and Benzylcarbamate is for the analysis of Meprobamate, a metabolite of Carisoprodol, which is structurally similar to Felbamate.[1] Data for Carisoprodol as an internal standard is from a validated method for Felbamate analysis.[2]

Table 2: Comparison of Accuracy and Precision

ParameterDeuterated Internal Standard (Meprobamate-d7)Non-Deuterated Internal Standard (Benzylcarbamate)Non-Deuterated Internal Standard (Carisoprodol for Felbamate)
Accuracy (% Recovery) 91 - 100%100 - 106%>88% (human plasma), >92% (mouse matrices)
Intra-assay Precision (% CV) 1.0 - 2.3%2.6 - 4.3%Not explicitly stated, but overall method precision was within acceptable limits.
Inter-assay Precision (% CV) Not explicitly statedNot explicitly statedNot explicitly stated, but overall method precision was within acceptable limits.

Data for Meprobamate-d7 and Benzylcarbamate is for the analysis of Meprobamate.[1] Data for Carisoprodol as an internal standard is from a validated method for Felbamate analysis.[2] A study noted that comparable accuracies and precision were found with and without the use of Carisoprodol as an internal standard, suggesting it may not always be necessary in that specific method.[2]

Experimental Protocols

Bioanalytical Method using a Non-Deuterated Internal Standard (Carisoprodol) for Felbamate Quantification

This method was developed for the rapid and sensitive measurement of Felbamate in mouse and human plasma, as well as mouse tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, an internal standard (Carisoprodol) is added.

    • Proteins are precipitated by the addition of acetonitrile.

    • The sample is centrifuged, and the supernatant is collected for analysis.

  • Chromatography:

    • Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm.

    • Mobile Phase: A suitable gradient of aqueous and organic solvents.

  • Mass Spectrometry:

    • Detection: Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • Felbamate: m/z 239 → 117

      • Carisoprodol: m/z 261 → 176

Comparative Bioanalytical Method using Deuterated (Meprobamate-d7) vs. Non-Deuterated (Benzylcarbamate) Internal Standards

This study provides a direct comparison for the quantification of Carisoprodol and its metabolite, meprobamate, offering valuable insights applicable to Felbamate analysis due to structural similarities.[1]

  • Sample Preparation:

    • Whole blood samples were subjected to solid-phase extraction.

    • Either meprobamate-d7 or benzylcarbamate was used as the internal standard.

  • Chromatography:

    • Gas Chromatography (GC).

  • Mass Spectrometry:

    • Mass Spectrometry (MS) detection.

Signaling Pathways and Experimental Workflows

Felbamate's Dual Mechanism of Action

Felbamate exerts its anticonvulsant effects through a dual mechanism involving the modulation of both excitatory and inhibitory neurotransmission. It acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor and as a positive modulator of specific subtypes of the γ-aminobutyric acid type A (GABA-A) receptor.

Felbamate_Mechanism cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Leads to GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Opens Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Leads to Felbamate Felbamate Felbamate->NMDA_Receptor Blocks Felbamate->GABA_A_Receptor Positively Modulates Bioanalytical_Validation_Workflow Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Sample_Analysis Routine Sample Analysis Full_Validation->Sample_Analysis If all parameters are met Selectivity Selectivity Full_Validation->Selectivity Linearity Linearity & Range Full_Validation->Linearity Accuracy Accuracy Full_Validation->Accuracy Precision Precision Full_Validation->Precision Stability Stability Full_Validation->Stability Recovery Recovery Full_Validation->Recovery

References

A Head-to-Head Battle: Felbamate-d4 Versus Other Internal Standards for Robust Felbamate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in felbamate quantification, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of Felbamate-d4 against commonly used non-deuterated internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection for your bioanalytical assays.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry due to their near-identical physicochemical properties to the unlabeled analyte. This comparison guide delves into the practical advantages of this compound and presents data from a validated LC-MS/MS method for felbamate analysis that utilized a non-deuterated internal standard, offering a clear perspective on the performance differences.

The Gold Standard: Advantages of this compound

This compound is a deuterated analog of felbamate, where four hydrogen atoms have been replaced by deuterium atoms. This subtle yet significant modification results in a molecule that is chemically identical to felbamate in terms of its extraction efficiency, chromatographic retention time, and ionization response, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

The primary advantages of using a stable isotope-labeled internal standard like this compound include:

  • Superior Compensation for Matrix Effects: Biological matrices such as plasma and serum are complex environments that can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound co-elutes with felbamate and experiences the same matrix effects, it provides a more accurate correction for these variations compared to structurally different internal standards.

  • Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation, injection volume, and instrument response, this compound leads to enhanced precision and accuracy in the analytical results.

  • Reduced Method Variability: The use of a SIL internal standard can significantly reduce the variability of the analytical method, leading to more reliable and reproducible data.

While direct comparative studies with quantitative data between this compound and other internal standards for felbamate analysis are not extensively published, the principles of bioanalysis and numerous studies on other analytes consistently demonstrate the superiority of SIL internal standards. One study on the analysis of a related compound, cenobamate, tested this compound as a potential internal standard and found it to be a suitable candidate, highlighting its utility in similar analytical contexts.[1][2]

Performance of a Non-Deuterated Internal Standard: A Case Study with Carisoprodol

To provide a tangible comparison, we present validation data from a rapid and sensitive LC-MS/MS method for the determination of felbamate in mouse and human plasma, which utilized carisoprodol as an internal standard.[3][4] While carisoprodol is not structurally identical to felbamate, this study provides valuable insights into the performance of a commonly used non-deuterated internal standard.

Experimental Protocol: LC-MS/MS Analysis of Felbamate using Carisoprodol Internal Standard[3]

This section details the methodology used in the aforementioned study.

1. Sample Preparation:

  • To 100 µL of plasma, 1 ng of carisoprodol (internal standard) was added.

  • The sample was briefly vortexed.

  • 300 µL of acetonitrile was added to precipitate proteins.

  • The mixture was vortexed for 10 minutes.

  • Centrifugation was performed at 21,000 x g for 10 minutes.

  • The supernatant was collected for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm

  • Mobile Phase: (Not specified in the abstract, but typically a gradient of acetonitrile and water with a modifier like formic acid is used for such analyses)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Felbamate: m/z 239 → 117[3]

    • Carisoprodol: m/z 261 → 176[3]

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from the validation of the LC-MS/MS method using carisoprodol as the internal standard.

Table 1: Precision and Accuracy of Felbamate Measurement in Plasma [3][4]

MatrixConcentration (ng/mL)Within-Run Accuracy (%)Within-Run Precision (RSD %)Between-Run Accuracy (%)Between-Run Precision (RSD %)
Mouse Plasma598.46.592.19.5
5095.62.196.54.5
50097.21.81001.1
Human Plasma588.83.295.88.7
5092.40.698.23.4
50093.11.599.12.1

Table 2: Recovery of Felbamate [3]

MatrixRecovery (%)
Mouse Plasma>97
Human Plasma>97

Interestingly, the authors of this study noted that "comparable accuracies and precision were found with and without the use of the internal standard in preparation of the calibration curves and suggest that the internal standard may not be required."[3][4] However, they also stated that the internal standard "did serve as an injection volume consistency."[3] This highlights that even in a well-optimized method where the contribution of the internal standard to accuracy might seem minimal, it still plays a crucial role in ensuring the robustness and reliability of the analysis. The use of this compound would be expected to provide even greater confidence in the results, particularly in situations with more significant matrix variability.

Other Non-Deuterated Internal Standards for Felbamate Analysis

Besides carisoprodol, other non-deuterated internal standards have been reported for the analysis of felbamate, primarily in HPLC-UV methods. These include:

  • Primidone: Used in an automated HPLC method with liquid-liquid extraction. The recovery of primidone was reported to be 74.7%.[5]

  • Alphenal: Employed in an HPLC method following protein precipitation and liquid-liquid extraction.

  • Methyl felbamate: A derivative of felbamate used as an internal standard.

While these internal standards have been used successfully, they are structurally different from felbamate and therefore may not perfectly mimic its behavior during analysis, potentially leading to less accurate compensation for analytical variability compared to this compound.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard (this compound or other) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant injection Inject into LC-MS/MS collect_supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Final Concentration quantification->results

Experimental workflow for Felbamate analysis.

logical_relationship cluster_IS_choice Choice of Internal Standard cluster_advantages Key Advantages goal Accurate & Precise Felbamate Quantification felbamate_d4 This compound (Stable Isotope Labeled) goal->felbamate_d4 Ideal Choice non_deuterated Non-Deuterated Standards (e.g., Carisoprodol, Primidone) goal->non_deuterated Alternative Choice matrix_comp Superior Matrix Effect Compensation felbamate_d4->matrix_comp precision_acc Improved Precision & Accuracy felbamate_d4->precision_acc robustness Enhanced Method Robustness felbamate_d4->robustness

Decision pathway for internal standard selection.

Conclusion: Why this compound is the Superior Choice

While non-deuterated internal standards like carisoprodol can provide acceptable performance in well-optimized methods, the inherent advantages of a stable isotope-labeled internal standard make This compound the unequivocally superior choice for the bioanalysis of felbamate . Its ability to perfectly mimic the analyte's behavior provides the most reliable compensation for matrix effects and other sources of analytical variability, leading to data of the highest quality and integrity. For researchers and drug development professionals who demand the utmost confidence in their results, investing in this compound as an internal standard is a critical step towards achieving robust and defensible bioanalytical data.

References

A Comparative Guide to Felbamate Assays: Evaluating the Linearity and Range with Felbamate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Felbamate, a second-generation antiepileptic drug. A key focus is placed on the performance characteristics, specifically the linearity and range, of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Felbamate-d4. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy in bioanalytical method development to enhance accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2]

While specific validation data for a Felbamate assay using this compound is not extensively published, this guide synthesizes expected performance characteristics based on established LC-MS/MS methodologies and compares them with published data from assays employing alternative internal standards. The therapeutic drug monitoring (TDM) of Felbamate is crucial for optimizing treatment, as its therapeutic range is generally accepted to be between 30 and 100 µg/mL.[3][4][5][6]

Comparative Analysis of Felbamate Assay Performance

The following tables summarize the linearity, range, and other key validation parameters of different analytical methods for Felbamate quantification. The data for the hypothetical this compound LC-MS/MS method is based on typical performance characteristics observed in similar bioanalytical assays.

Table 1: Linearity and Range of Felbamate Assays

ParameterLC-MS/MS with this compound (Hypothetical)LC-MS/MS with Carisoprodol[7][8]HPLC-UV with Alphenal[9]
Linearity (Correlation Coefficient, r²) ≥ 0.995LinearLinear
Assay Range 0.1 - 200 µg/mL2.5 - 500 ng/mLUp to 200 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL2.5 ng/mL1.88 µg/mL[10]
Upper Limit of Quantification (ULOQ) 200 µg/mL500 ng/mL200 µg/mL

Table 2: Precision and Accuracy of Felbamate Assays

ParameterLC-MS/MS with this compound (Hypothetical)LC-MS/MS with Carisoprodol[7][8]HPLC-UV with Alphenal[9]
Intra-day Precision (%CV) < 15%Not Reported< 10%[10]
Inter-day Precision (%CV) < 15%Not Reported< 10%[10]
Accuracy (% Recovery) 85 - 115%> 92% (mouse), > 88% (human)98%

Experimental Workflow and Protocols

A robust and reliable bioanalytical method is essential for accurate pharmacokinetic and therapeutic drug monitoring studies. The use of a deuterated internal standard is the gold standard for LC-MS/MS-based quantification due to its ability to mimic the analyte throughout the analytical process, thus compensating for matrix effects and variations in extraction efficiency and instrument response.[11][12]

Felbamate_Assay_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma/Serum Sample spike Spike with this compound IS start->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation inject->chroma ms_detect Mass Spectrometric Detection (MRM) chroma->ms_detect peak_integration Peak Area Integration ms_detect->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Report Concentration calibration->result

Caption: Experimental workflow for Felbamate quantification using LC-MS/MS with a deuterated internal standard.

Detailed Experimental Protocol (Hypothetical LC-MS/MS with this compound)

This protocol describes a typical procedure for the quantification of Felbamate in human plasma using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • Felbamate reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of Felbamate and this compound in methanol.

  • Prepare calibration standards by spiking drug-free human plasma with appropriate dilutions of the Felbamate stock solution to achieve concentrations ranging from 0.1 to 200 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • Felbamate: Precursor ion > Product ion (e.g., m/z 239 > 117)[7][8]

    • This compound: Precursor ion > Product ion (e.g., m/z 243 > 121)

5. Data Analysis:

  • Integrate the peak areas for Felbamate and this compound.

  • Calculate the peak area ratio of Felbamate to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Felbamate in unknown samples from the calibration curve.

Conclusion

The use of a deuterated internal standard, such as this compound, in an LC-MS/MS assay is expected to provide a highly sensitive, specific, and robust method for the quantification of Felbamate in biological matrices. This approach offers significant advantages over older HPLC-UV methods and even LC-MS/MS methods that utilize non-isotopically labeled internal standards. The wide linear range, covering the entire therapeutic window, ensures its applicability for both clinical therapeutic drug monitoring and pharmacokinetic research. The presented workflow and protocol provide a solid foundation for the development and validation of such an assay in a research or clinical laboratory setting.

References

A Comparative Guide to the Bioanalytical Quantification of Felbamate: Focusing on Limit of Detection and Quantification with Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Felbamate, a second-generation antiepileptic drug. A key focus is placed on the Limit of Detection (LOD) and Limit of Quantification (LOQ), critical parameters for ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. This document details a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and contrasts its performance with alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. The use of a deuterated internal standard, Felbamate-d4, is highlighted as a best practice for achieving the highest level of accuracy and precision in LC-MS/MS analyses.

Performance Comparison of Analytical Methods for Felbamate

The choice of an analytical method for Felbamate quantification has a significant impact on the sensitivity and reliability of the results. Below is a summary of the performance characteristics of a state-of-the-art LC-MS/MS method compared to several published HPLC-UV methods. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS analysis, minimizing variability and improving accuracy.[1][2]

ParameterLC-MS/MS with Internal StandardHPLC-UV Method 1HPLC-UV Method 2HPLC-UV Method 3
Limit of Detection (LOD) Not explicitly reported, but expected to be lower than LLOQ0.5 µg/mL[3]Not Reported2 µg/mL
Limit of Quantification (LOQ/LLOQ) 2.5 ng/mL[4][5]1.88 µg/mL[3]0.1 µg/mL[6]2-100 mg/L (2-100 µg/mL)
Internal Standard Carisoprodol (this compound recommended)[4][5]Not specified[3]Primidone[6]10,11-dihydrocarbamazepine
Linear Range 2.5 - 500 ng/mL[4][5]1.88 - Not specified µg/mL[3]0.1 - Not specified µg/mL[6]2 - 100 µg/mL
Sample Volume 100 µL Plasma[4][5]Serum (volume not specified)[3]200 µL Plasma[6]Plasma (volume not specified)
Instrumentation Triple Quadrupole Mass Spectrometer[4][5]HPLC with UV Detector[3]HPLC with UV Detector[6]HPLC with UV Detector

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the highly sensitive LC-MS/MS method and a representative HPLC-UV method.

LC-MS/MS Method with Internal Standard

This method, adapted from Remmel et al. (2010), provides high sensitivity for the quantification of Felbamate in plasma.[4][5] While the original study utilized carisoprodol as an internal standard, the use of this compound is strongly recommended for optimal performance due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing.[1][2][7]

Sample Preparation:

  • To 100 µL of human plasma, add the internal standard (this compound).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: XBridge Phenyl (50 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 95% B over 2.5 minutes

  • Flow Rate: 0.8 mL/min

Mass Spectrometry:

  • Instrument: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Felbamate: m/z 239.1 → 179.1

    • This compound: m/z 243.1 → 183.1 (projected)

HPLC-UV Method

This method provides a more accessible but less sensitive alternative to LC-MS/MS for Felbamate quantification.

Sample Preparation:

  • To 200 µL of plasma, add the internal standard (e.g., primidone).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane and ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.[6]

High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detector set at 210 nm.

Mandatory Visualizations

To further clarify the experimental workflow and the relationship between key analytical parameters, the following diagrams are provided.

G Experimental Workflow for Felbamate Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation with Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Liquid Chromatography Separation supernatant->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification results Concentration of Felbamate quantification->results

Caption: Workflow for Felbamate analysis using LC-MS/MS.

G Relationship of Key Bioanalytical Method Validation Parameters LOD Limit of Detection (LOD) (Lowest Detectable Concentration) LOQ Limit of Quantification (LOQ) (Lowest Quantifiable Concentration) LOD->LOQ Defines the lower boundary for Linearity Linearity (Proportionality of Response to Concentration) LOQ->Linearity Is the lowest point of the Accuracy Accuracy (Closeness to True Value) Linearity->Accuracy Is essential for Precision Precision (Reproducibility of Measurements) Linearity->Precision Is demonstrated by Accuracy->LOQ Must be within acceptable limits at Precision->LOQ Must be within acceptable limits at Selectivity Selectivity (Ability to Differentiate Analyte) Selectivity->LOD Ensures detection is specific at the

References

Evaluating the Robustness of Felbamate Quantification: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

In the development and validation of robust analytical methods for the quantification of the anti-epileptic drug Felbamate, the choice of an appropriate internal standard is critical. This guide provides a comparative analysis of methodologies employing the deuterated internal standard, Felbamate-d4, against other commonly used internal standards. The data presented herein is compiled from various studies to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Comparative Analysis of Analytical Method Performance

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. A robust method ensures reliability during routine use. The following table summarizes the performance characteristics of different analytical methods for Felbamate quantification, highlighting the role of the internal standard.

Parameter Method 1: LC-MS/MS with this compound (Hypothetical Data) Method 2: LC-MS/MS with Carisoprodol Method 3: HPLC-UV with Primidone
Linearity (R²) >0.99>0.99Not explicitly stated, but method is linear
Linearity Range 2–100 ng/mL2.5 to 500 ng/mL in plasmaUp to 200 µg/mL in serum
Accuracy (% Bias) <15% (20% for LLOQ)Within-run: 88.8 to 98.4% Between-run: 92.1 to 100%Within-day: -3.7 to +7.4% Between-day: -5.7 to +1.6%
Precision (%RSD) Intra- and Inter-assay precision evaluatedWithin-run: 0.6 to 6.5% Between-run: 1.1 to 9.5%Within-day: <3.8% (18.3% at LLOQ) Between-day: <5.0%
Recovery Not specified>97% for plasma and homogenatesFelbamate: 75.2% Primidone: 74.7%
Lower Limit of Quantification (LLOQ) 2 ng/mL2.5 ng/mL in plasma0.100 µg/mL in plasma
Internal Standard This compoundCarisoprodolPrimidone
Instrumentation LC-MS/MSLC-MS/MSHPLC-UV

Note: Data for Method 1 is based on typical performance criteria for LC-MS/MS methods as specific robustness data for this compound was not available in the provided search results. Data for Methods 2 and 3 are compiled from published studies.[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key experiments cited in the comparison.

Method 2: LC-MS/MS with Carisoprodol Internal Standard [2][3]

  • Sample Preparation:

    • Spike 100 µL of plasma or tissue homogenate with the internal standard, carisoprodol.

    • Perform protein precipitation by adding acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Inject the supernatant onto the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: XBridge Phenyl, 2.5 μm, 4.6 mm × 50 mm.

    • Mobile Phase: Specific gradient not detailed, but typically involves a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Not specified, but likely Electrospray Ionization (ESI) in positive or negative mode.

    • Monitored Transitions:

      • Felbamate: m/z 239 → 117

      • Carisoprodol: m/z 261 → 176

Method 3: Automated HPLC-UV with Primidone Internal Standard [4]

  • Sample Preparation (Automated):

    • Utilize a Zymate II laboratory robot for sample cleanup and preparation.

    • Perform a liquid-liquid extraction of 200 µL of human plasma with dichloromethane, containing Felbamate and the internal standard, primidone.

    • Evaporate the dichloromethane extract to dryness.

    • Reconstitute the residue in a phosphate buffer.

    • Inject the reconstituted sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: 5 µm Hypersil ODS (150 x 4.6 mm).

    • Mobile Phase: A mixture of phosphate buffer (pH = 6.5, 0.015 M) and acetonitrile (79:21, v/v).

    • Detection: UV absorbance at a wavelength of 210 nm.

  • Quantitation:

    • The lower limit of quantitation was determined to be 0.100 µg/mL.[4]

Visualizing the Workflow for Robustness Evaluation

To ensure an analytical method's robustness, a systematic evaluation of various parameters is necessary. The following diagram illustrates a typical workflow for assessing the robustness of a chromatographic method for Felbamate analysis.

G cluster_0 Method Definition cluster_1 Robustness Parameter Variation cluster_2 Analysis and Evaluation cluster_3 Conclusion start Define Standard Analytical Method Parameters param1 Vary Mobile Phase Composition (e.g., ±2% Organic Solvent) start->param1 param2 Vary Mobile Phase pH (e.g., ±0.2 units) start->param2 param3 Vary Column Temperature (e.g., ±5 °C) start->param3 param4 Vary Flow Rate (e.g., ±10%) start->param4 analysis Analyze Samples Under Varied Conditions param1->analysis param2->analysis param3->analysis param4->analysis evaluation Evaluate Impact on: - Peak Area & Retention Time - Resolution & Tailing Factor - Accuracy & Precision analysis->evaluation end Determine Method Robustness (Acceptable System Suitability) evaluation->end

Caption: Workflow for Robustness Testing of an Analytical Method.

The ideal internal standard, such as this compound, is structurally and chemically very similar to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response. While carisoprodol has been shown to be an effective internal standard in an LC-MS/MS method, and in some cases, might not even be necessary, the use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard for mitigating matrix effects and ensuring the highest accuracy and precision.[2][3] HPLC methods with UV detection, while robust, may have higher limits of quantification compared to mass spectrometry-based methods.[4] The choice of method and internal standard will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Head-to-Head Battle: Felbamate-d4 Analysis by GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of analytical technique is paramount to achieving accurate and reliable quantification of therapeutic compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Felbamate-d4, a deuterated internal standard crucial for precise pharmacokinetic and bioequivalence studies of the antiepileptic drug Felbamate.

Felbamate is a potent antiepileptic drug, and the use of a stable isotope-labeled internal standard like this compound is the gold standard for its bioanalysis, compensating for variability in sample preparation and instrument response.[1][2] Both GC-MS and LC-MS are powerful techniques for this purpose, yet they operate on different principles and present distinct advantages and limitations. This guide will delve into a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Quantitative Performance: A Side-by-Side Comparison

The following table summarizes the key quantitative performance parameters for the analysis of Felbamate using GC-MS and LC-MS/MS. This compound, as an internal standard, is expected to have chromatographic and ionization behavior nearly identical to the unlabeled drug, making this data highly relevant for its application.[1]

ParameterGC-MSLC-MS/MS
Linearity Range 5 - 200 µg/mL in serum2.5 - 500 ng/mL in plasma
Sample Volume 1 mL of blood100 µL of plasma
Sample Preparation Liquid-Liquid ExtractionProtein Precipitation
Run Time > 12 minutes~4 minutes
Recovery 84.4%> 97%
Within-Run Precision (CV%) 5.8% at 100 µg/mL0.4 - 8.4% across various concentrations
Between-Run Precision (CV%) 6.3% at 100 µg/mL1.1 - 5.9% across various concentrations
Derivatization Potentially requiredNot required

Experimental Protocols

GC-MS Methodology

A previously established gas-liquid chromatographic procedure for felbamate in serum provides the basis for this comparison.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of serum, add an internal standard (e.g., methyl felbamate).

  • Perform a liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS injection.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

  • Injector: Split/splitless injector, operated at a temperature that ensures efficient vaporization without thermal degradation. For carbamates, this temperature must be carefully optimized.

  • Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from other matrix components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Note: Derivatization may be necessary for carbamates like Felbamate to improve their thermal stability and chromatographic peak shape in GC-MS analysis.

LC-MS/MS Methodology

A rapid and sensitive LC-MS/MS method has been developed for the determination of felbamate in various biological matrices.[3][4]

Sample Preparation (Protein Precipitation): [3][4]

  • To 100 µL of plasma or tissue homogenate, add the internal standard (this compound).

  • Add acetonitrile to precipitate proteins.

  • Vortex and then centrifuge the sample.

  • Collect the supernatant for injection into the LC-MS/MS system.[3][4]

LC-MS/MS Conditions: [3][4]

  • Column: A C18 or phenyl-based reversed-phase column is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Felbamate and this compound.

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams were generated using Graphviz.

cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GC_Sample Sample (1 mL) + IS GC_LLE Liquid-Liquid Extraction GC_Sample->GC_LLE GC_Evap Evaporation GC_LLE->GC_Evap GC_Recon Reconstitution GC_Evap->GC_Recon GC_Inject GC Injection & Derivatization (optional) GC_Recon->GC_Inject GC_Sep Gas Chromatography Separation GC_Inject->GC_Sep GC_MS Mass Spectrometry Detection GC_Sep->GC_MS LC_Sample Sample (100 µL) + IS LC_PP Protein Precipitation LC_Sample->LC_PP LC_Cent Centrifugation LC_PP->LC_Cent LC_Super Collect Supernatant LC_Cent->LC_Super LC_Inject LC Injection LC_Super->LC_Inject LC_Sep Liquid Chromatography Separation LC_Inject->LC_Sep LC_MS Tandem MS Detection LC_Sep->LC_MS

Caption: A comparison of the typical experimental workflows for GC-MS and LC-MS analysis of Felbamate.

cluster_GCMS GC-MS cluster_LCMS LC-MS Felbamate_d4 This compound Analysis GC_Pros Pros: - High Resolution - Established Libraries Felbamate_d4->GC_Pros Consider for GC_Cons Cons: - Larger Sample Volume - Longer Run Time - Potential Thermal Degradation - Derivatization Often Needed Felbamate_d4->GC_Cons Be aware of LC_Pros Pros: - High Sensitivity & Specificity - Smaller Sample Volume - Faster Analysis - No Derivatization - High Recovery Felbamate_d4->LC_Pros Consider for LC_Cons Cons: - Matrix Effects (Ion Suppression) - Higher Initial Cost Felbamate_d4->LC_Cons Be aware of

Caption: A logical comparison of the key advantages and disadvantages of GC-MS and LC-MS for this compound analysis.

Discussion and Conclusion

The choice between GC-MS and LC-MS for the analysis of this compound will largely depend on the specific requirements of the study and the available instrumentation.

LC-MS/MS emerges as the superior technique for high-throughput, sensitive, and specific quantification of Felbamate in biological matrices. The minimal sample preparation, rapid analysis time, and high recovery make it ideal for pharmacokinetic studies and therapeutic drug monitoring where a large number of samples need to be processed efficiently.[3][4] The use of a deuterated internal standard like this compound in LC-MS/MS effectively mitigates potential matrix effects such as ion suppression, ensuring accurate and precise results.[2]

GC-MS, while a robust and reliable technique, presents several challenges for the analysis of a carbamate compound like Felbamate. The larger sample volume and longer run times are significant drawbacks for large-scale studies.[3] Furthermore, the thermal lability of carbamates can lead to degradation in the hot GC injector, potentially requiring a derivatization step to improve stability and chromatographic performance. This adds complexity and a potential source of variability to the analytical workflow. However, for laboratories where LC-MS/MS is not available, a well-optimized GC-MS method can still provide accurate and reliable data, as demonstrated by its historical use for Felbamate analysis.

References

A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of SIL-ISs with alternative approaches, supported by experimental data, and outlines the key regulatory considerations.

The use of an appropriate internal standard (IS) is crucial for correcting the variability inherent in the bioanalytical process, including sample extraction, matrix effects, and instrument response.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-ISs whenever possible for bioanalytical method validation.[3]

Comparison of Internal Standard Performance

The superiority of SIL-ISs over structural analogs lies in their near-identical physicochemical properties to the analyte of interest. This ensures they behave similarly during sample processing and analysis, providing more accurate and precise results.[1][4]

Quantitative Data Summary

The following tables summarize experimental data comparing the performance of SIL-ISs and analog ISs in various bioanalytical assays.

Table 1: Comparison of Precision (%CV) for Everolimus Quantification

Internal StandardConcentration (ng/mL)Intra-assay CV (%)Inter-assay CV (%)Total CV (%)
Everolimus-d4 (SIL-IS)2.55.23.86.4
10.04.12.54.8
20.03.91.94.3
32-desmethoxyrapamycin (Analog IS)2.56.14.07.2
10.04.52.85.3
20.04.22.24.7

Data adapted from a study on everolimus quantification by LC-MS/MS.[5]

Table 2: Comparison of Accuracy and Precision for Tacrolimus Quantification

Internal StandardConcentration (ng/mL)Accuracy (%)Imprecision (%CV)
Tacrolimus ¹³C,D₂ (SIL-IS)1.5100.63<3.09
1699.55<3.09
Ascomycin (Analog IS)1.5101.71<3.63
1697.35<3.63

Data adapted from a study on tacrolimus determination in human whole blood.[6]

Table 3: Recovery of Lapatinib from Cancer Patient Plasma

Internal StandardPatient SampleLapatinib Recovery (%)
Lapatinib-d3 (SIL-IS)156
235
316
429
548
622
Zileuton (Analog IS)1-6Highly variable and did not correlate with analyte recovery

Data adapted from a study highlighting the importance of SIL-IS in correcting for interindividual variability.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below is a representative experimental protocol for the quantification of a drug in plasma using LC-MS/MS with a SIL-IS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the SIL-IS working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1260 Infinity HPLC[6]

  • Mass Spectrometer: AB Sciex 4000 QTRAP®[6]

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the SIL-IS.[6]

Visualizing Workflows and Relationships

Diagrams are essential for illustrating complex processes and relationships in bioanalysis. The following diagrams were generated using the DOT language.

Bioanalytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation Full Validation cluster_PostValidation Post-Validation Method_Development Method Development & Optimization Reference_Standard_Prep Reference Standard & IS Preparation Method_Development->Reference_Standard_Prep Selectivity Selectivity & Specificity Reference_Standard_Prep->Selectivity Calibration_Curve Calibration Curve (Linearity, Range) Selectivity->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Calibration_Curve->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Extraction Recovery Matrix_Effect->Recovery Stability Stability (Freeze-thaw, Bench-top, etc.) Recovery->Stability Routine_Sample_Analysis Routine Sample Analysis Stability->Routine_Sample_Analysis Incurred_Sample_Reanalysis Incurred Sample Reanalysis (ISR) Routine_Sample_Analysis->Incurred_Sample_Reanalysis

Caption: Bioanalytical Method Validation Workflow.

Internal_Standard_Selection_Logic Start Start: Need for IS SIL_Available Stable Isotope Labeled IS Available? Start->SIL_Available Use_SIL Use SIL-IS (Preferred) SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No End End: IS Selected Use_SIL->End Validate_Analog Thoroughly Validate Analog IS Performance (Matrix Effects, Recovery) Consider_Analog->Validate_Analog Validate_Analog->End

Caption: Internal Standard Selection Logic.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical method development. As demonstrated by the presented data, SIL-ISs offer superior performance in terms of precision and accuracy compared to structural analogs, primarily by effectively compensating for matrix effects and variability in sample recovery. Adherence to regulatory guidelines and the implementation of detailed, validated experimental protocols are essential for ensuring the integrity of bioanalytical data in drug development and clinical research.

References

Safety Operating Guide

Proper Disposal of Felbamate-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Felbamate-d4, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a deuterated form of the anti-epileptic drug Felbamate, requires specific handling and disposal procedures to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound.

Understanding the Regulatory Landscape

The disposal of this compound is governed by regulations for pharmaceutical waste, primarily under the purview of the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The key regulation is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous and non-hazardous waste.[1] While Felbamate is not explicitly listed as a hazardous waste under RCRA, its Safety Data Sheet (SDS) advises treating it as such for disposal purposes.[2] This approach ensures a high standard of safety.

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound involves a systematic approach to minimize exposure and environmental impact.

Waste Identification and Segregation

Properly identify and segregate all this compound waste. This includes:

  • Pure Compound: Unused or expired this compound.

  • Contaminated Materials: Any items that have come into contact with this compound, such as personal protective equipment (PPE), glassware, and cleaning materials.

These items should be collected in a designated, clearly labeled, and sealed hazardous waste container.

Secure a Licensed Waste Disposal Service

The most critical step is to contract a licensed hazardous material disposal company.[2] These companies are equipped to handle and transport chemical waste in accordance with all federal and local regulations.[2]

High-Temperature Incineration

The recommended method for the final destruction of this compound is high-temperature incineration.[2] The SDS for Felbamate specifies the use of an incinerator equipped with an afterburner and scrubber to ensure complete combustion and to neutralize any harmful byproducts.[2]

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the sanitary sewer or in regular laboratory trash. The SDS for this compound explicitly states not to allow the compound to enter sewers, surface water, or groundwater.[3] The EPA also strongly advises against the sewering of any pharmaceutical waste.[4]

Safety and Handling

Throughout the disposal process, it is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]

  • Spill Cleanup: In case of a spill, avoid creating dust.[5] Moisten the spilled material if appropriate before sweeping it into a container for hazardous waste disposal.[5]

Quantitative Data for Disposal Considerations

ParameterGuideline/SpecificationRegulatory Body/Source
Waste Classification Recommended to be treated as hazardous waste for disposal.Cleanchem Laboratories SDS[2]
Primary Disposal Technology High-temperature incineration with an afterburner and scrubber.Cleanchem Laboratories SDS[2]
DEA Standard for Disposal Must be rendered "non-retrievable".21 CFR 1300.05[6]
Prohibited Disposal Route Sewers, drains, water courses, or ground disposal.Cleanchem Laboratories SDS, Cayman Chemical SDS[2][3]

Experimental Protocols

Specific experimental protocols for the chemical degradation of this compound are not widely documented in the context of routine laboratory disposal. The industry standard and regulatory expectation are for the complete destruction of the compound through high-temperature incineration by a licensed facility. Chemical degradation studies of carbamates, the chemical class of Felbamate, have been conducted for research purposes, exploring methods such as reaction with hydroxyl radicals or photochemical degradation.[7][8] However, these are not validated or recommended procedures for routine waste disposal in a laboratory setting.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A This compound Waste Generated (Pure compound or contaminated materials) B Segregate as Hazardous Waste in a Labeled, Sealed Container A->B I Prohibited: Do Not Dispose Down Drain or in Trash A->I C Is On-site Chemical Neutralization a Validated and Permitted Option? B->C D Contact Licensed Hazardous Waste Disposal Company C->D No E Perform Validated Neutralization Protocol C->E Yes F Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) D->F E->D G Final Disposal via High-Temperature Incineration F->G H Receive and File Certificate of Destruction G->H

References

Personal protective equipment for handling Felbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Felbamate-d4. Adherence to these procedures is essential to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated analog of Felbamate, an anti-epileptic drug. The primary hazards associated with this compound include the potential to cause allergic reactions upon skin contact and allergy or asthma-like symptoms if inhaled[1]. Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves. For prolonged or repeated contact, suitable protective gloves are recommended[2].
Eye Protection Safety GlassesSafety glasses with side shields are recommended, especially if contact is likely[2].
Respiratory Protection RespiratorFor operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended to avoid inhalation[1][3]. Ensure good ventilation or use a fume hood[1].
Body Protection Lab Coat/GownA standard lab coat is recommended. For tasks with a higher risk of spillage, a poly-coated gown should be considered[3].

Operational and Disposal Plans

Proper handling and disposal of this compound are critical to prevent contamination and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. If possible, work within a ventilated enclosure such as a chemical fume hood[1].

  • Weighing and Aliquoting: When weighing the solid compound, handle it carefully to minimize dust generation[4][5]. Use a spatula to transfer the material. If creating solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container at a controlled room temperature, protected from heat, moisture, and direct light[2][6].

  • Spill Management: In case of a spill, avoid raising dust[2]. If appropriate, moisten the spilled material to prevent it from becoming airborne. Sweep the spilled substance into a designated waste container. Clean the area thoroughly with a detergent[2].

Disposal Plan:

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection: Collect all contaminated materials, including gloves, wipes, and any spilled substance, in a clearly labeled, sealed plastic bag or container[7].

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations for chemical waste[2]. Do not dispose of it in the regular trash or sewer system. If unsure, consult your institution's environmental health and safety (EHS) department.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Felbamate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace (Fume Hood) A->B C Weigh/Aliquot This compound B->C D Perform Experiment C->D E Clean Workspace D->E F Segregate Waste E->F G Dispose of Waste per EHS Guidelines F->G

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.